molecular formula C15H19N5O4S B083065 Disperse blue 102 CAS No. 12222-97-8

Disperse blue 102

Número de catálogo: B083065
Número CAS: 12222-97-8
Peso molecular: 365.4 g/mol
Clave InChI: COCWIIAFGQLMGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse Blue 102 (CAS 12222-97-8) is a synthetic dye belonging to the chemical class of single azo compounds . As a disperse dye, its primary industrial application is in the coloration of synthetic hydrophobic fibers such as acetate and triacetate, where it yields a red light blue shade . From a research perspective, this dye is a significant subject of study in the field of analytical chemistry and environmental science. It is one of 17 allergenic disperse dyes monitored in textiles due to regulatory concerns, driving the need for robust analytical methods for its detection and quantification . Advanced techniques like Ultra-High Performance Supercritical Fluid Chromatography coupled with tandem Mass Spectrometry (UHPSFC-MS/MS) have been developed for its simultaneous analysis alongside other regulated dyes in complex matrices . Furthermore, azobenzene disperse dyes as a class, including structures similar to this compound, are a focus of environmental research. Studies have investigated their occurrence in indoor environments, such as house dust, highlighting potential exposure pathways and raising questions about their ecological and health impacts . The presence of such dyes in the environment and their identification as potential contact allergens underscores the importance of ongoing research into their fate, transport, and toxicity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWIIAFGQLMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864323
Record name C.I. Disperse Blue 102
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69766-79-6, 12222-97-8
Record name Disperse Blue 102
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URL https://commonchemistry.cas.org/detail?cas_rn=69766-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)-
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Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 102
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Record name 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse blue 102 solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Blue 102 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a non-ionic dye with low water solubility, a characteristic of disperse dyes.[1] Its molecular structure lacks strong hydrophilic groups, making it more soluble in organic solvents.[2]

  • Molecular Formula: C₁₅H₁₉N₅O₄S[3]

  • Molecular Weight: 365.41 g/mol [3]

  • Appearance: Dark blue to black solid powder[4]

  • CAS Registry Number: 12222-97-8[3]

Solubility Data

The solubility of a dye is a critical parameter for its application in dyeing processes, ink formulations, and other industrial uses.[5] this compound is generally described as being soluble in several organic solvents.[6] The following table summarizes the available solubility data.

SolventTemperature (°C)SolubilityData TypeSource(s)
MethanolNot Specified100 µg/mLQuantitative[7]
MethanolNot SpecifiedSlightly Soluble (Sonication may be required)Qualitative[4]
DMSONot SpecifiedSlightly SolubleQualitative[4]
EthanolNot SpecifiedSolubleQualitative[6]
ChloroformNot SpecifiedSolubleQualitative[6]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and can vary between sources. Quantitative measurement is necessary for precise applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the common "shake-flask" or saturation method, a standard procedure for solubility testing.[5][8]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., acetone, ethanol, toluene)[2]

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be more than what is expected to dissolve to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

  • Phase Separation: After equilibration, let the container stand to allow the excess solid to settle. For finer particles, centrifugation at a controlled temperature is recommended to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully extract a precise volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

  • Dilution: Dilute the extracted saturated solution with a known volume of the same organic solvent to bring its concentration into the linear range of the spectrophotometer's calibration curve.

  • Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Calculation: Calculate the concentration of the diluted sample using a previously established calibration curve (absorbance vs. concentration). The solubility of this compound in the solvent is then determined by back-calculating from the dilution factor.

Safety Precautions:

  • Handle this compound in a well-ventilated area, avoiding inhalation of powder.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Organic solvents should be handled in a fume hood due to their volatility and potential toxicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A 1. Preparation Add excess this compound to solvent B 2. Equilibration Shake at constant temperature (24-48h) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sample Extraction Withdraw supernatant via syringe filter C->D E 5. Dilution Dilute sample with known volume of solvent D->E F 6. Quantification Measure absorbance via UV-Vis Spectrophotometry E->F G 7. Calculation Determine concentration using calibration curve F->G

Caption: Workflow for Solubility Determination of this compound.

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and standards.

References

Synthesis and manufacturing of Disperse blue 102

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of a wide range of colorants. This guide provides a detailed overview of the synthesis pathway, manufacturing workflow, and key experimental protocols for this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Diazotization of 5-Nitrothiazol-2-amine: The primary aromatic amine, 5-Nitrothiazol-2-amine, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 1-(Ethyl(m-tolyl)amino)propane-1,2-diol. In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile and couples with the activated aromatic ring of the coupling component to form the final azo dye, this compound.[1][2]

The overall chemical equation for the synthesis is as follows:

C₄H₃N₃O₂S + C₁₂H₁₉NO₂ + NaNO₂ + 2H₂SO₄ → C₁₅H₁₉N₅O₄S + NaHSO₄ + 2H₂O

Manufacturing Workflow

The industrial manufacturing process for this compound involves a series of unit operations designed to ensure efficient reaction, purification, and formulation of the final product.

Diagram of Manufacturing Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification and Finishing cluster_formulation Product Formulation Diazotization Diazotization Azo_Coupling Azo_Coupling Diazotization->Azo_Coupling Diazonium Salt Slurry Filtration Filtration Azo_Coupling->Filtration Crude Dye Slurry Washing Washing Filtration->Washing Drying Drying Washing->Drying Milling Milling Drying->Milling Dried Dye Cake Dispersion Dispersion Milling->Dispersion Standardization Standardization Dispersion->Standardization Final_Product Final_Product Standardization->Final_Product

Caption: Manufacturing workflow for this compound.

Experimental Protocols

The following are detailed, illustrative methodologies for the key experiments in the synthesis of this compound. These protocols are based on general principles of azo dye synthesis.

Diazotization of 5-Nitrothiazol-2-amine

Objective: To prepare the diazonium salt of 5-Nitrothiazol-2-amine.

Materials:

  • 5-Nitrothiazol-2-amine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Deionized Water

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add 5-Nitrothiazol-2-amine to concentrated sulfuric acid while maintaining the temperature below 30°C with an ice bath. Stir until the amine is completely dissolved.

  • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the sulfuric acid solution of the amine over a period of 1-2 hours, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The resulting diazonium salt solution is typically used immediately in the next step.

Azo Coupling Reaction

Objective: To couple the diazonium salt with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol to form this compound.

Materials:

  • Diazonium salt solution from the previous step

  • 1-(Ethyl(m-tolyl)amino)propane-1,2-diol

  • Methanol or another suitable solvent

  • Sodium Acetate or another suitable buffer

  • Ice

  • Deionized Water

Procedure:

  • In a separate reaction vessel, dissolve 1-(Ethyl(m-tolyl)amino)propane-1,2-diol in a suitable solvent such as methanol.

  • Cool the solution of the coupling component to 0-5°C using an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component over 2-3 hours. Maintain the temperature of the reaction mixture at 0-10°C.

  • During the addition, maintain the pH of the reaction mixture within a weakly acidic range (pH 4-6) by the controlled addition of a buffer solution, such as aqueous sodium acetate.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-4 hours at a temperature of 10-15°C to ensure the coupling reaction goes to completion. The formation of the dye will be indicated by a deep blue color.

Isolation and Purification of this compound

Objective: To isolate and purify the synthesized this compound.

Materials:

  • Crude dye slurry from the coupling reaction

  • Deionized Water

  • Filter press or other suitable filtration equipment

Procedure:

  • The crude dye slurry from the coupling reaction is filtered to separate the solid dye from the reaction medium.

  • The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials, salts, and other water-soluble impurities. Washing is continued until the filtrate is colorless and has a neutral pH.

  • The washed filter cake is then dried in a suitable dryer, such as a spray dryer or a tray dryer, at a controlled temperature to obtain the crude this compound powder.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities (Illustrative)

Component Molecular Weight ( g/mol ) Molar Ratio Illustrative Mass (g)
5-Nitrothiazol-2-amine145.141.014.5
1-(Ethyl(m-tolyl)amino)propane-1,2-diol209.281.020.9
Sodium Nitrite69.001.057.2
Sulfuric Acid (98%)98.08ExcessAs required

Table 2: Reaction Conditions

Parameter Diazotization Azo Coupling
Temperature 0-5°C0-15°C
Duration 1.5 - 3 hours4 - 7 hours
pH Strongly AcidicWeakly Acidic (4-6)

Diagrams

Synthesis Pathway of this compound

G 5-Nitrothiazol-2-amine 5-Nitrothiazol-2-amine Diazonium_Salt Diazonium Salt of 5-Nitrothiazol-2-amine 5-Nitrothiazol-2-amine->Diazonium_Salt Diazotization (NaNO₂, H₂SO₄, 0-5°C) 1-(Ethyl(m-tolyl)amino)propane-1,2-diol 1-(Ethyl(m-tolyl)amino)propane-1,2-diol Disperse_Blue_102 Disperse_Blue_102 1-(Ethyl(m-tolyl)amino)propane-1,2-diol->Disperse_Blue_102 Diazonium_Salt->Disperse_Blue_102 Azo Coupling (pH 4-6, 0-15°C)

Caption: Synthesis pathway of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 102, a monoazo thiazole dye, is utilized in various industrial applications, including textile dyeing. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, process optimization, and safety. This technical guide provides an in-depth analysis of the thermal properties of this compound, drawing upon data from analogous dye structures and outlining standardized experimental protocols for its characterization. The guide details methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical thermal degradation pathways, and summarizes key thermal stability data in a clear, tabular format.

Introduction

This compound, with the chemical formula C₁₅H₁₉N₅O₄S, belongs to the class of disperse dyes, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The thermal stability of this dye is a critical parameter, influencing its application in high-temperature dyeing processes and the overall durability of the colored materials. Thermal degradation can lead to color changes, loss of dye efficacy, and the generation of potentially hazardous byproducts. This guide aims to provide a comprehensive overview of the thermal behavior of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₉N₅O₄S
Molecular Weight 365.41 g/mol
Appearance Dark blue to purple crystalline powder
Boiling Point 597.4 °C at 760 mmHg
Flash Point 315.1 °C

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Table 2: Hypothetical TGA Data for this compound Based on Analogous Compounds

Temperature Range (°C)Weight Loss (%)Associated Event
30 - 150< 1%Loss of adsorbed moisture and volatile impurities
150 - 2502 - 5%Initial decomposition of side chains
250 - 40040 - 60%Major decomposition of the chromophore, including cleavage of the azo bond
> 40020 - 30%Carbonization of the remaining organic residue
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Table 3: Expected DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting ~180 - 200~200 - 220(Endothermic)
Decomposition > 250> 280(Exothermic)

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on disperse dyes like this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program involves heating from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a disperse dye.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Reporting A Weigh Dye Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Decomposition Temperatures B->D F Characterize Degradation Products (e.g., TGA-FTIR/MS) B->F Evolved Gas Analysis E Identify Thermal Transitions C->E G Generate Thermal Stability Report D->G E->G F->G G DB102 This compound Heat Thermal Energy (Heat) DB102->Heat Cleavage Azo Bond Cleavage DB102->Cleavage Heat->Cleavage N2 Nitrogen Gas (N₂) Cleavage->N2 Release Frag1 Thiazole-based Radical Cleavage->Frag1 Formation Frag2 Aniline-based Radical Cleavage->Frag2 Formation Products Further Degradation Products Frag1->Products Frag2->Products

Toxicological Profile of Disperse Blue 102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for Disperse Blue 102. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting the primary literature and relevant regulatory authorities. Data for this compound is limited in publicly available literature; therefore, a read-across approach from structurally similar disperse dyes has been utilized where noted.

Introduction

This compound is a disperse dye that has been used in the textile industry. Due to its potential for human exposure through contact with dyed textiles, understanding its toxicological profile is crucial for risk assessment. This guide summarizes the available data on the acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity of this compound and related compounds.

Physicochemical Properties

PropertyValueReference
CAS Number12222-97-8
Chemical ClassAnthraquinone dye
Molecular FormulaC₁₇H₁₇N₃O₅S
Molecular Weight391.4 g/mol
AppearanceDark blue to purple crystalline powder[1]
SolubilitySoluble in water, ethanol, and chloroform[1]

Toxicological Data

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral800 mg/kg[2]
TDLoHumanOral30 mg/kg[2]

Note: The provided data is for the general class of disperse dyes and not specific to this compound.

Irritation

Detailed skin and eye irritation studies for this compound are not available in the reviewed literature. A safety data sheet for a product containing this compound suggests that direct contact with eyes may cause temporary irritation.[3]

Skin Sensitization

This compound is recognized as a skin sensitizer. Several sources indicate that it may cause allergic contact dermatitis.[3][4][5][6][7] However, quantitative data from specific sensitization studies like the Local Lymph Node Assay (LLNA) for this compound were not found. The European Commission has listed this compound as a known allergen.[7]

Genotoxicity

Specific genotoxicity data for this compound is limited. There was no evidence of mutagenicity in Ames bacterial tests for a group of disperse dyes including this compound.[2]

Carcinogenicity

There is limited evidence for the carcinogenicity of a group of disperse dyes, including this compound, in experimental animals.[8][9]

Experimental Protocols

Skin Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.

  • Procedure: A small area of the animal's fur is clipped. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

OECD_404_Workflow start Start animal_prep Animal Preparation (Albino Rabbit, Clipped Fur) start->animal_prep application Application of Test Substance (0.5g solid / 0.5mL liquid) animal_prep->application exposure Occlusive Patching (4-hour exposure) application->exposure removal Patch Removal and Cleaning exposure->removal observation Observation for Erythema & Edema (1, 24, 48, 72 hours, up to 14 days) removal->observation scoring Scoring of Skin Reactions observation->scoring end End scoring->end

OECD 404 Experimental Workflow.
Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

  • Test System: Healthy young adult albino rabbits are typically used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

  • Scoring: Ocular lesions are scored using a standardized system.

OECD_405_Workflow start Start animal_selection Animal Selection (Albino Rabbit) start->animal_selection instillation Instillation of Test Substance (0.1mL liquid / 0.1g solid) animal_selection->instillation observation Ocular Examination (1, 24, 48, 72 hours, up to 21 days) instillation->observation scoring Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva) observation->scoring end End scoring->end

OECD 405 Experimental Workflow.
Skin Sensitization: Buehler Test (OECD 406)

The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization.[10]

  • Test System: Young adult guinea pigs are used.

  • Induction Phase: A topical application of the test substance at a concentration that causes minimal irritation is applied to a clipped area of the skin under an occlusive patch for 6 hours. This is repeated once a week for three weeks.

  • Challenge Phase: Two weeks after the last induction application, a challenge application of the test substance at a non-irritating concentration is applied to a previously untreated site on the skin.

  • Observation: The challenge site is observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed during the induction phase.

OECD_406_Buehler_Workflow start Start animal_groups Animal Grouping (Test and Control Guinea Pigs) start->animal_groups induction Induction Phase (3 weekly topical applications) animal_groups->induction rest Rest Period (2 weeks) induction->rest challenge Challenge Application (Topical, untreated site) rest->challenge observation Observation of Challenge Site (24 and 48 hours) challenge->observation evaluation Evaluation of Sensitization observation->evaluation end End evaluation->end

OECD 406 Buehler Test Workflow.
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of skin sensitization.[11][12]

  • Test System: Mice are used as the test animals.

  • Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as a marker of cell proliferation.

  • Evaluation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.

OECD_429_LLNA_Workflow start Start application Test Substance Application (Mouse ears, 3 consecutive days) start->application radiolabel Radiolabel Injection (Day 5) application->radiolabel excision Lymph Node Excision radiolabel->excision measurement Measurement of Proliferation excision->measurement calculation Calculation of Stimulation Index (SI) measurement->calculation end End calculation->end

OECD 429 LLNA Workflow.

Conclusion

The available toxicological data for this compound is limited. The primary concern identified in the literature is its potential to cause skin sensitization. While specific quantitative data on acute toxicity, irritation, and genotoxicity for this compound are lacking, information on the broader class of disperse dyes suggests a need for caution. Further studies are required to fully characterize the toxicological profile of this compound and to establish safe exposure limits. For a comprehensive risk assessment, it is recommended to conduct studies following standardized guidelines, such as those provided by the OECD.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a single azo class dye, is utilized in the coloration of hydrophobic fibers, most notably polyester.[1] Its application is prevalent in the textile industry for achieving a red-light blue to dark blue shade.[1][2] Understanding the appropriate application protocols and performance characteristics of this dye is crucial for reproducible and high-quality results in a research and development setting. These notes provide detailed methodologies for the application of this compound to polyester fibers, along with its key properties and expected performance data.

Dye Properties

PropertyValueReference
C.I. NameThis compound[1]
CAS Number12222-97-8[1]
Molecular FormulaC₁₅H₁₉N₅O₄S[1]
Molecular Weight365.41 g/mol [1]
AppearanceDark blue uniform powder[1]
Chemical ClassMonoazo[1]

Quantitative Performance Data

The following tables summarize the fastness properties of this compound. It is important to note that the specific data provided is for dyeing on vinegar fiber, which can be considered indicative for polyester. Actual fastness on polyester may vary depending on the dyeing process and substrate characteristics.

Table 1: Color Fastness Properties of this compound on Vinegar Fiber

Fastness PropertyISO RatingAATCC Rating
Light Fastness54-5
Washing Fastness (Fading)4-54
Washing Fastness (Staining)4-54
Perspiration Fastness (Fading)3-43-4
Perspiration Fastness (Staining)4-54
Ironing Fastness4-53-4

Data sourced from World Dye Variety and LookChem.[1][3]

Experimental Protocols

Two primary methods for dyeing polyester with disperse dyes are the High-Temperature, High-Pressure (HTHP) exhaust method and the continuous Thermosol process.

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing

This method is suitable for batch dyeing of polyester in fabric or yarn form.

Materials and Reagents:

  • Polyester substrate

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Heating and stirring apparatus

Procedure:

  • Fabric Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities that could interfere with dyeing. A recommended scouring solution is an alkaline bath with a detergent and soda ash.

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a small amount of dispersing agent.

    • Add this paste to the dye bath containing deionized water.

    • Add a dispersing agent to the dye bath to ensure the dye remains finely dispersed.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Cycle:

    • Place the polyester substrate in the dye bath at approximately 60°C.

    • Hold for 15 minutes at this temperature.

    • Gradually raise the temperature of the dye bath to 130°C over 30-40 minutes.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • Slowly cool the dye bath to 80°C before draining.

  • After-treatment (Reduction Clearing):

    • Prepare a solution containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Protocol 2: Thermosol Dyeing

This is a continuous method suitable for dyeing large quantities of fabric.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Migration inhibitor (optional)

  • Thickener

  • Acetic acid or a suitable buffer

  • Deionized water

  • Washing agents

Equipment:

  • Padding mangle

  • Dryer (preferably infrared)

  • Thermofixation unit (Thermosol oven)

  • Washing and rinsing range

Procedure:

  • Padding:

    • Prepare the padding liquor containing a dispersion of this compound, a migration inhibitor, and a thickener.

    • Pad the polyester fabric through this liquor to ensure even application of the dye.

  • Drying:

    • Dry the padded fabric, typically at a temperature around 100°C. Infrared drying is often preferred as it can reduce dye migration.

  • Thermofixation:

    • Pass the dried fabric through a Thermosol unit at a high temperature, typically between 190-220°C, for 60-90 seconds.[3] This high temperature causes the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • Wash the fabric to remove any unfixed dye and auxiliary chemicals. This usually involves a series of hot and cold rinses, and may include a reduction clearing step as described in the HTHP protocol to improve fastness.

    • Dry the final fabric.

Visualizations

G cluster_prep Fabric Preparation cluster_dyeing HTHP Dyeing Process cluster_after After-treatment Scouring Scouring of Polyester Fabric Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Scouring->Dye_Bath_Prep Dyeing_Start Start Dyeing at 60°C Dye_Bath_Prep->Dyeing_Start Temp_Raise Raise Temperature to 130°C Dyeing_Start->Temp_Raise Dyeing_Hold Hold at 130°C for 30-60 min Temp_Raise->Dyeing_Hold Cooling Cool to 80°C Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing (70-80°C) Cooling->Reduction_Clearing Rinsing Hot and Cold Rinsing Reduction_Clearing->Rinsing Drying Final Drying Rinsing->Drying G cluster_padding Padding & Drying cluster_fixation Thermofixation cluster_after After-treatment Padding Padding with Dye Liquor Drying Drying at 100°C Padding->Drying Thermofixation Thermofixation (190-220°C for 60-90s) Drying->Thermofixation Washing Washing and Rinsing Thermofixation->Washing Reduction_Clearing Reduction Clearing (Optional) Washing->Reduction_Clearing Final_Drying Final Drying Reduction_Clearing->Final_Drying

References

Application Notes and Protocols for Textile Dyeing with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Disperse Blue 102 in textile dyeing, with a primary focus on polyester substrates. The methodologies detailed below are intended for laboratory-scale applications and can be adapted for various research and development purposes.

Introduction

This compound is a monoazo disperse dye used for coloring hydrophobic synthetic fibers, most notably polyester and acetate.[1][2][3] Its low water solubility necessitates its application from a fine aqueous dispersion, typically at high temperatures and pressures to facilitate dye penetration into the fiber structure.[4][5][6] Achieving optimal dyeing results with good color fastness requires careful control of dyeing parameters and the use of specific auxiliary chemicals. This protocol outlines the standard high-temperature exhaust dyeing method for polyester with this compound.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for understanding the dye's behavior during the dyeing process and for ensuring proper handling and safety.

PropertyValueReference
C.I. NameThis compound[1]
CAS Number12222-97-8[1]
Molecular FormulaC15H19N5O4S[1][7][8]
Molecular Weight365.41 g/mol [1][8]
Chemical ClassMonoazo[1]
AppearanceDark blue to purple crystalline powder[7]
SolubilityLow in water, soluble in organic solvents like ethanol and chloroform[7]

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents
  • This compound dye

  • Polyester fabric (pre-scoured)

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Equipment
  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

Dye Bath Preparation and Dyeing Procedure

The following table outlines the recommended parameters for the dyeing process. The percentages for the dye and auxiliaries are based on the weight of the fabric (% owf).

ParameterValue/RangeNotes
Dye Concentration
- Light Shades< 0.5% owfAdjust based on desired color depth.[9]
- Medium Shades0.5 - 1.5% owf[9]
- Deep Shades> 1.5% owf[9]
Auxiliaries
- Dispersing Agent1.0 - 2.0 g/LTo ensure a stable dye dispersion.[4]
- Levelling Agent0.5 - 1.0 g/LTo promote uniform dye uptake.
- Acetic Acidq.s. to pH 4.5 - 5.5To maintain the optimal pH for dyeing.[4][9]
Dyeing Conditions
- Liquor Ratio1:10 - 1:20The ratio of the weight of the goods to the volume of the dyebath.
- Starting Temperature60°C
- Rate of Temperature Rise1 - 2°C/min
- Dyeing Temperature130°COptimal for polyester to ensure dye penetration.[4][10]
- Dyeing Time30 - 60 minutesAt 130°C, depending on the desired shade depth.[4][6]
- Cooling Rate2 - 3°C/minTo 80°C before draining.

Experimental Workflow:

Dyeing_Workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment A Weigh Fabric and Dye B Prepare Dye Dispersion (Dye + Dispersing Agent + Water) A->B E Add Dyebath and Dye Dispersion B->E C Prepare Dyebath (Water + Levelling Agent + Acetic Acid) C->E D Load Fabric into HTHP Machine D->E F Ramp Temperature to 130°C E->F G Hold at 130°C for 30-60 min F->G H Cool to 80°C G->H I Drain Dyebath and Rinse H->I J Reduction Clearing I->J K Final Rinse and Neutralize J->K L Dry Fabric K->L

Figure 1: High-temperature exhaust dyeing workflow for this compound on polyester.
Post-Treatment: Reduction Clearing

After dyeing, a reduction clearing process is essential to remove any unfixed dye from the fiber surface, which improves the fabric's wash and rubbing fastness.[4][11]

Reduction Clearing Protocol:

ParameterValue/Range
Sodium Hydrosulfite1.0 - 2.0 g/L[4]
Sodium Hydroxide1.0 - 2.0 g/L[4]
Temperature70 - 80°C[4]
Time15 - 20 minutes[4]

Procedure:

  • After dyeing, rinse the fabric thoroughly with hot water.

  • Prepare the reduction clearing bath with the specified chemicals.

  • Treat the dyed fabric in this bath at the recommended temperature and time.

  • Rinse the fabric with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Finally, rinse with cold water and dry.

Alternative Dyeing Method: Carrier Dyeing

For facilities without HTHP equipment, carrier dyeing can be performed at or near the boiling point of water (90-100°C).[9] Carriers are organic compounds that swell the polyester fibers, allowing the dye to penetrate at lower temperatures.[9][12]

Carrier Dyeing Signaling Pathway:

Carrier_Dyeing_Pathway cluster_system Dyeing System at 90-100°C Carrier Carrier Molecules Polyester Polyester Fiber Carrier->Polyester Swells Fibers, Increases Inter-polymer Space Dye This compound Polyester->Dye Facilitates Dye Penetration Dye->Polyester Dye Adsorption and Diffusion

Figure 2: Mechanism of carrier action in disperse dyeing of polyester.

Note: While effective, many traditional carriers have environmental and health concerns. It is crucial to select carriers with lower toxicity and to ensure proper ventilation and handling.

Fastness Properties

The fastness properties of textiles dyed with this compound are critical for their end-use performance. The following table provides typical fastness ratings for this dye on polyester.

Fastness PropertyISO RatingAATCC RatingReference
Light Fastness54-5[13]
Washing Fastness4-54[1]
Perspiration Fastness4-54[1]
Ironing Fastness4-53-4[13]

Ratings are on a scale of 1 to 5, where 5 indicates the highest fastness.

Safety Precautions

This compound is classified as an allergenic dye.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the dye powder and its solutions. All procedures should be conducted in a well-ventilated area or under a fume hood. Dispose of dye waste according to local regulations.

References

Disperse Blue 102: Exploring its Potential as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a synthetic dye belonging to the disperse class, is primarily utilized in the textile industry for coloring synthetic fabrics.[1][2] While its efficacy in textile dyeing is well-established, its application as a biological stain for microscopic observation of cells and tissues remains largely unexplored and is not a standard laboratory practice. This document aims to provide an overview of the known characteristics of this compound and outlines hypothetical protocols for its potential use as a biological stain, based on general staining principles. It is crucial to note that these protocols are theoretical and would require significant optimization and validation for any specific biological application.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C15H19N5O4S[1]
Molecular Weight 365.41 g/mol
Appearance Dark blue to purple crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]

Potential as a Biological Stain: A Theoretical Overview

While not a conventional biological stain, the chemical structure of this compound suggests it might possess properties that allow it to interact with cellular components. As a disperse dye, it is sparingly soluble in water and is typically applied from a fine aqueous dispersion. This characteristic might enable it to passively diffuse across cell membranes and accumulate in lipid-rich structures.

Disclaimer: The following protocols are hypothetical and intended to serve as a starting point for research. They are not based on established, validated procedures for the use of this compound as a biological stain. Significant optimization and safety evaluations are required before any experimental use.

Hypothetical Experimental Protocols

General Workflow for Staining Adherent Cells

This workflow outlines the basic steps for exploring the staining potential of this compound on adherent cell cultures.

G A 1. Cell Culture Seed and grow cells on coverslips B 2. Preparation of Staining Solution This compound in appropriate solvent A->B C 3. Fixation (Optional) Treat with paraformaldehyde B->C D 4. Staining Incubate cells with this compound solution C->D E 5. Washing Remove excess stain with buffer D->E F 6. Mounting Mount coverslip on microscope slide E->F G 7. Imaging Observe under a microscope F->G

Caption: General workflow for staining adherent cells.

Protocol 1: Staining of Live Adherent Cells

Objective: To assess the ability of this compound to stain living cells and observe its subcellular localization.

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microscope slides and mounting medium

Procedure:

  • Prepare Staining Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to final concentrations ranging from 1 to 10 µg/mL. Vortex thoroughly to ensure dispersion.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: a. Remove the staining solution. b. Wash the cells three times with warm PBS.

  • Imaging: a. Mount the coverslip on a microscope slide with a drop of PBS or culture medium. b. Immediately observe the cells under a bright-field or fluorescence microscope.

Protocol 2: Staining of Fixed Adherent Cells

Objective: To evaluate the staining pattern of this compound in fixed cells.

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Microscope slides and mounting medium

Procedure:

  • Cell Fixation: a. Remove the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Prepare Staining Solution: Prepare a working solution of this compound in PBS (concentrations ranging from 1 to 10 µg/mL from a 1 mg/mL DMSO stock).

  • Staining: a. Add the staining solution to the fixed cells and incubate for 20-40 minutes at room temperature.

  • Washing: a. Remove the staining solution. b. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslip onto a microscope slide using a suitable mounting medium. b. Image the cells using a bright-field or fluorescence microscope.

Safety Precautions

This compound may be potentially toxic to humans.[1] It is essential to handle this compound with appropriate safety measures in a well-ventilated laboratory environment.[1] This includes wearing personal protective equipment such as gloves, goggles, and a lab coat.[1] Direct contact with skin, eyes, and mouth should be avoided.[1]

Conclusion

The application of this compound as a biological stain is not a conventional practice and lacks scientific validation. The protocols provided here are purely theoretical and serve as a potential starting point for investigation. Researchers interested in exploring the use of this dye for biological imaging must undertake rigorous optimization, characterization of its staining mechanism, and thorough toxicological assessment. For routine and reliable staining, the use of well-established and validated biological stains is strongly recommended.

References

Application Notes and Protocols: Disperse Blue 102 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a synthetic organic dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring polyester fibers.[1][2][3] While its primary application lies in industrial dyeing, its potential as a fluorescent stain for biological imaging has been noted.[1] This document provides an overview of the available information on this compound and outlines generalized protocols for its application in fluorescence microscopy, acknowledging the current limitations in publicly available data.

Disclaimer: Detailed photophysical properties and optimized staining protocols for this compound in fluorescence microscopy are not extensively documented in the scientific literature. The following information is based on available data for this compound and general principles of fluorescence microscopy. Researchers should consider this a starting point for empirical optimization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for preparing stock solutions and understanding the dye's general behavior.

PropertyValueReference
Molecular FormulaC₁₅H₁₉N₅O₄S[1][2]
Molecular Weight365.41 g/mol [2]
AppearanceDark blue to purple crystalline powder[1]
SolubilitySoluble in organic solvents such as ethanol and chloroform. Soluble in water.[1]

Photophysical Properties (Hypothetical)

ParameterHypothetical ValueNotes
Excitation Maximum (λex)~405 nmTypical for blue-excitable dyes.
Emission Maximum (λem)~460 nmExpected emission in the blue to cyan region of the spectrum.
Molar Extinction Coefficient (ε)To be determinedA measure of how strongly the dye absorbs light at a given wavelength.
Quantum Yield (Φ)To be determinedThe efficiency of photon emission after absorption.
Stokes Shift~55 nmThe difference between the excitation and emission maxima.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a fluorescent stain for cellular imaging. These protocols are based on standard laboratory procedures and will require optimization.

I. Preparation of Stock Solution
  • Weighing: Accurately weigh out a small amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution in a light-protected container at -20°C.

II. Live Cell Staining Protocol

This protocol is intended for the staining of living cells to observe cellular morphology or track dynamic processes.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in a serum-free cell culture medium or a buffered saline solution (e.g., PBS) to the desired working concentration. Note: The optimal concentration needs to be determined experimentally, typically in the range of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will require optimization.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set based on experimentally determined spectra).

III. Fixed Cell Staining Protocol

This protocol is for staining cells that have been chemically fixed, which is often required for immunofluorescence or other multi-staining procedures.

  • Cell Culture and Fixation: Culture cells as described for live-cell staining. Fix the cells using a standard fixation protocol, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS and then incubate with the this compound staining solution (diluted in PBS) for 15-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells extensively with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. The slide can then be imaged on a fluorescence microscope.

Cytotoxicity Considerations

The cytotoxicity of this compound has not been extensively studied. However, some disperse dyes have been shown to exhibit cytotoxic effects.[4] It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for live-cell imaging experiments.

Diagrams

Logical Workflow for Protocol Optimization

G cluster_prep Preparation cluster_optimization Optimization cluster_protocol Staining Protocol cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) det_concentration Determine Optimal Staining Concentration (e.g., 1-10 µM) prep_stock->det_concentration det_time Determine Optimal Incubation Time (e.g., 15-60 min) det_concentration->det_time assess_toxicity Assess Cytotoxicity (MTT/LDH Assay) det_concentration->assess_toxicity live_cell Live Cell Staining det_time->live_cell fixed_cell Fixed Cell Staining det_time->fixed_cell assess_toxicity->live_cell acquire_images Fluorescence Microscopy Imaging live_cell->acquire_images fixed_cell->acquire_images G cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_analysis Analysis stain_cells Stain Cells with this compound observe_localization Observe Subcellular Localization stain_cells->observe_localization formulate_hypothesis Formulate Hypothesis on Pathway Involvement observe_localization->formulate_hypothesis pathway_inhibitors Use Pathway-Specific Inhibitors/Activators formulate_hypothesis->pathway_inhibitors colocalization Co-localization with Known Pathway Markers formulate_hypothesis->colocalization analyze_changes Analyze Changes in Dye Distribution or Intensity pathway_inhibitors->analyze_changes colocalization->analyze_changes

References

Application Notes and Protocols for the Quantification of Disperse Blue 102 using Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its quantification is essential for quality control, formulation development, and safety assessments. Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of this compound in solutions. This document provides a detailed protocol for the quantification of this compound using UV-Visible spectrophotometry.

Principle of the Method

The quantification of this compound by spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by reference to a calibration curve constructed from standards of known concentrations.

Materials and Equipment

  • Materials:

    • This compound reference standard

    • Methanol (HPLC or spectrophotometric grade)[3]

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Cuvettes (quartz or glass, 1 cm path length)

  • Equipment:

    • UV-Visible Spectrophotometer (double or single beam)

    • Analytical balance

Experimental Protocols

Preparation of Stock and Standard Solutions

A standard stock solution of this compound is prepared, from which a series of dilutions are made to construct a calibration curve.

Protocol:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Mix the solution thoroughly by inversion. This is the stock solution. A commercially available 100 µg/mL standard in methanol can also be used.[3]

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol in volumetric flasks. A suggested range for the calibration curve is 1.0 to 10.0 µg/mL.

    • For example, to prepare a 5.0 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which this compound exhibits the highest absorbance. This wavelength is used for all subsequent absorbance measurements to ensure maximum sensitivity.

Protocol:

  • Prepare a mid-range standard solution of this compound (e.g., 5 µg/mL) in methanol.

  • Fill a cuvette with methanol to be used as a blank.

  • Fill a second cuvette with the this compound standard solution.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • Scan the this compound standard solution over a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound.

Construction of the Calibration Curve

A calibration curve is generated by plotting the absorbance of the working standard solutions against their corresponding concentrations.

Protocol:

  • Set the spectrophotometer to the predetermined λmax of this compound.

  • Zero the spectrophotometer using methanol as the blank.

  • Measure the absorbance of each working standard solution.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

Quantification of an Unknown Sample

Protocol:

  • Prepare the unknown sample solution in methanol, ensuring the concentration falls within the range of the calibration curve. Dilution may be necessary.

  • Measure the absorbance of the unknown sample at the λmax.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Data Presentation

Table 1: Calibration Curve Data (Illustrative Example)

Concentration (µg/mL)Absorbance (AU)
1.00.125
2.50.310
5.00.620
7.50.935
10.01.245

Table 2: Method Validation Parameters (Illustrative Examples for Disperse Dyes)

ParameterTypical Value
Linearity Range1.0 - 10.0 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualizations

The following diagrams illustrate the key workflows for the quantification of this compound by spectrophotometry.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL in Methanol) standards Prepare Working Standards (e.g., 1-10 µg/mL) stock->standards lambda_max Determine λmax standards->lambda_max calibration Generate Calibration Curve standards->calibration unknown Prepare Unknown Sample (Dilute if necessary) measure_unknown Measure Unknown Absorbance unknown->measure_unknown lambda_max->calibration calculate Calculate Concentration calibration->calculate measure_unknown->calculate

Caption: Experimental workflow for spectrophotometric quantification.

logical_relationship concentration Concentration calibration_curve Calibration Curve concentration->calibration_curve is plotted against absorbance Absorbance lambda_max λmax absorbance->lambda_max measured at absorbance->calibration_curve to generate calibration_curve->concentration determines unknown

Caption: Logical relationship of key experimental parameters.

References

Application Notes and Protocols for HPLC Analysis of Disperse Blue 102 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Ensuring the purity of this dye is critical for consistent color quality and to minimize potential health risks associated with impurities. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any related substances. This document provides a detailed protocol for the HPLC analysis of this compound purity.

The manufacturing process of this compound involves the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1] Consequently, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A robust HPLC method can effectively separate the main dye component from these impurities, allowing for accurate purity determination.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its related substances.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate and formic acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound sample to be analyzed.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0 min: 40% B7 min: 60% B17 min: 98% B24 min: 98% B25 min: 40% B30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA or UV-Vis detector. The detection wavelength should be set at the maximum absorbance (λmax) of this compound. While the exact λmax should be determined experimentally, a starting wavelength of around 580-620 nm is recommended based on its blue color.

3. Preparation of Solutions

  • Mobile Phase A (10 mM Ammonium Acetate, pH 3.6): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.6 with formic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This will serve as the stock solution. Further dilute with the initial mobile phase composition (40% Acetonitrile in Mobile Phase A) to achieve the desired concentration for calibration.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 50 mL of methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

  • Inject the standard solution(s) to determine the retention time and response of this compound.

  • Inject the sample solution to be analyzed.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify and quantify any impurity peaks relative to the main peak.

5. Data Analysis

The purity of the this compound sample is typically determined by the area percentage method.

  • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

For a more accurate quantification of impurities, a reference standard for each impurity would be required.

Data Presentation

The following table presents a hypothetical purity analysis of a this compound sample, illustrating how the quantitative data can be structured.

Peak No.Retention Time (min)ComponentArea (%)
13.55-Nitrothiazol-2-amine (Impurity A)0.15
25.21-(Ethyl(m-tolyl)amino)propane-1,2-diol (Impurity B)0.25
38.9Unidentified Impurity 10.08
412.5This compound 99.45
515.1Unidentified Impurity 20.07
Total Impurities 0.55
Total Area 100.00

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phases (A and B) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (this compound) standard_injection Inject Standard(s) prep_standard->standard_injection prep_sample Prepare Sample Solution (this compound) sample_injection Inject Sample prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection peak_identification Peak Identification sample_injection->peak_identification peak_integration Peak Integration peak_identification->peak_integration purity_calculation Purity Calculation (Area % Method) peak_integration->purity_calculation report Generate Report purity_calculation->report

References

Investigational Staining Protocols for Disperse Blue 102 in Cellular and Tissue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers.[1][2][3] While its application as a biological stain is not well-documented in scientific literature, its chemical properties suggest potential for investigational use in cell and tissue staining. This document provides detailed, hypothetical protocols for the application of this compound for staining cultured cells and tissue sections. It is crucial to note that these protocols are intended as a starting point for research and will require significant optimization and validation. Some disperse dyes have been shown to impact cell viability and mitochondrial function, a factor that should be considered in experimental design.[4]

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in biological systems.

PropertyValueReference
CI Name This compound[1]
CAS Number 12222-97-8[1][5]
Molecular Formula C₁₅H₁₉N₅O₄S[1]
Molecular Weight 365.41 g/mol [1]
Appearance Dark blue to purple crystalline powder[6]
Solubility Soluble in water, ethanol, and chloroform[6]

Investigational Protocol 1: Staining of Cultured Adherent Cells

This protocol outlines a general procedure for staining live or fixed adherent cells with this compound.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (4% in PBS) for fixation (optional)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Mounting Medium

  • Glass slides or coverslips

  • Microscope

Procedure:

  • Cell Culture: Culture adherent cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation (Optional): For fixed-cell staining, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Subsequently, wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, incubate the fixed cells with a permeabilization buffer for 10 minutes. Wash three times with PBS.

  • Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in PBS to achieve a range of working concentrations for optimization (e.g., 1 µM, 5 µM, 10 µM).

  • Staining: Incubate the cells with the this compound staining solution for a designated period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a bright-field or fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Investigational Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general method for staining paraffin-embedded tissue sections.

Materials:

  • This compound

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Hematoxylin (for counterstaining, optional)

  • Mounting Medium

  • Glass slides

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.

    • Immerse in 100% ethanol two times for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining Solution Preparation: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or Tris-HCl). Concentration will need to be optimized.

  • Staining: Immerse the slides in the this compound staining solution for an optimized duration (e.g., 5-15 minutes).

  • Washing: Rinse the slides in distilled water to remove excess stain.

  • Counterstaining (Optional): If a counterstain is desired, immerse the slides in hematoxylin for a short period, followed by a bluing step.

  • Dehydration and Clearing:

    • Immerse in 70% ethanol for 1 minute.

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 100% ethanol two times for 1 minute each.

    • Immerse in xylene (or substitute) two times for 2 minutes each.

  • Mounting: Apply a coverslip using a permanent mounting medium.

  • Imaging: Examine the stained tissue sections under a bright-field microscope.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the investigational staining protocols.

Staining_Workflow cluster_cell Cultured Cell Staining cluster_tissue Tissue Section Staining A Cell Culture B Wash (PBS) A->B C Fixation (Optional) B->C E Stain with this compound B->E For Live Cells D Permeabilization (Optional) C->D D->E F Wash E->F G Mount F->G H Image G->H I Deparaffinize & Rehydrate J Stain with this compound I->J K Wash J->K L Counterstain (Optional) K->L M Dehydrate & Clear K->M L->M N Mount M->N O Image N->O

Caption: General experimental workflows for staining cultured cells and tissue sections.

Signaling Pathway Visualization

Currently, there is no published information linking this compound to specific signaling pathways. Therefore, a signaling pathway diagram cannot be provided. Researchers investigating the effects of this dye on cellular processes would first need to identify any molecular interactions or cellular responses.

Data Presentation

As these are investigational protocols, quantitative data will need to be generated by the user. The following table provides a template for recording optimization parameters.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Cell/Tissue Type
Fixation Time
Permeabilization Time
Dye Concentration
Staining Time
Signal-to-Noise Ratio
Photostability

Safety Precautions

This compound may be toxic to humans.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area to avoid inhalation of the powder.[6] Dispose of waste according to local regulations for chemical waste.

References

Application Notes and Protocols for the Use of Disperse Blue 102 in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is a disperse dye belonging to the azo class of compounds.[1] Primarily, it serves as a colorant for synthetic fibers, particularly polyester, and various plastic products due to its bright blue hue and good stability to light and heat.[2] While its predominant application lies in industrial dyeing and coloring processes, its interaction with polymer matrices provides a basis for its use in polymer science research, primarily in the context of material coloration, and potentially for studying dye diffusion and polymer morphology. This document provides an overview of its applications, relevant protocols, and key data.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This data is essential for its application in polymer science, influencing its solubility in monomers, its stability during polymer processing, and its interaction with the polymer matrix.

PropertyValueReference
Chemical Name 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-1,2-Propanediol[1]
CAS Number 12222-97-8[1][3]
Molecular Formula C₁₅H₁₉N₅O₄S[1][3][4]
Molecular Weight 365.41 g/mol [1][4]
Appearance Dark blue to purple crystalline powder[2]
Solubility Soluble in organic solvents such as ethanol and chloroform.[2][2]
Class Disperse Dye, Single Azo[1]

Applications in Polymer Science

The primary application of this compound in polymer science is as a colorant for plastics and synthetic fibers .[2] Its non-ionic nature allows it to be finely dispersed in the polymer matrix, resulting in a uniform coloration. Beyond simple coloration, the incorporation of this compound can be utilized in research to:

  • Study Dye Dispersion and Aggregation: The uniformity of color in a polymer can be used to assess the quality of mixing and the dispersion of additives. Spectroscopic analysis of the colored polymer can provide insights into the aggregation state of the dye molecules within the matrix.

  • Investigate Polymer Morphology: The distribution of the dye within a semi-crystalline polymer can be used to visualize and study the amorphous and crystalline regions. The dye molecules are typically excluded from the crystalline domains, leading to their concentration in the amorphous regions.

  • Monitor Polymer Processing: Although not a primary application, changes in the color or spectroscopic properties of the dye could potentially be used to monitor degradation or other chemical changes in the polymer during processing at elevated temperatures.

Logical Workflow for Polymer Coloration with this compound

The following diagram illustrates the general workflow for incorporating this compound into a polymer matrix.

Polymer_Coloration_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization Dye This compound Powder Mixing Dry Blending or Solution Mixing Dye->Mixing Polymer Polymer Resin (e.g., PET pellets) Polymer->Mixing Solvent Optional: Dispersing Agent/Solvent Solvent->Mixing Extrusion Melt Extrusion Mixing->Extrusion Molding Injection Molding / Film Casting Extrusion->Molding ColoredPolymer Colored Polymer Product Molding->ColoredPolymer ColorAnalysis Colorimetric Analysis (e.g., CIELAB) ColoredPolymer->ColorAnalysis Microscopy Microscopy (e.g., SEM, Optical) ColoredPolymer->Microscopy Spectroscopy UV-Vis Spectroscopy ColoredPolymer->Spectroscopy

Caption: Workflow for coloring polymers with this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Thermoplastic Polymer via Melt Blending

This protocol describes a general method for coloring a thermoplastic polymer such as polyethylene terephthalate (PET) or poly(methyl methacrylate) (PMMA) with this compound using a laboratory-scale melt extruder.

Materials:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., PET, PMMA), dried

  • Laboratory-scale twin-screw extruder

  • Pelletizer or film casting/molding equipment

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Drying of Polymer: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 120-150 °C for PET) for at least 4 hours to remove any residual moisture.

  • Preparation of the Dry Blend:

    • Weigh the desired amount of dried polymer pellets and this compound powder. A typical concentration for the dye is in the range of 0.01% to 1.0% by weight, depending on the desired color intensity.

    • In a sealed container, thoroughly mix the polymer pellets and the dye powder until a uniform coating of the dye on the pellets is observed. This is known as "salt-and-pepper" blending.

  • Melt Extrusion:

    • Set the temperature profile of the extruder barrels and die according to the processing recommendations for the specific polymer.

    • Start the extruder at a low screw speed and feed the dry blend into the hopper.

    • Gradually increase the screw speed to the desired level. The melt blending process will disperse the dye throughout the molten polymer.

    • The extrudate (colored molten polymer) can be passed through a water bath for cooling and then pelletized, or it can be directly cast into a film or molded.

  • Sample Preparation for Analysis:

    • The resulting colored polymer pellets can be used for subsequent processes like injection molding to create test specimens.

    • If a film is cast, it can be cut into appropriate sizes for analysis.

Characterization:

  • Color Measurement: Use a spectrophotometer or colorimeter to measure the color of the final product in the CIELAB color space (L, a, b* values).

  • Dispersion Analysis: Examine cross-sections of the colored polymer under an optical or electron microscope to assess the dispersion of the dye particles.

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine if the addition of the dye has affected the thermal stability of the polymer.

Protocol 2: Preparation of a this compound-Containing Polymer Film by Solution Casting

This protocol is suitable for polymers that are soluble in common organic solvents, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA).

Materials:

  • This compound

  • Soluble polymer (e.g., PMMA, PS)

  • Suitable solvent (e.g., chloroform, toluene, tetrahydrofuran)

  • Glass petri dish or flat glass substrate

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Preparation of the Polymer Solution:

    • In a glass beaker or flask, dissolve a known amount of the polymer in a suitable solvent to achieve a desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is fully dissolved.

  • Addition of the Dye:

    • Prepare a stock solution of this compound in the same solvent.

    • Add a specific volume of the dye stock solution to the polymer solution to achieve the target dye concentration.

    • Continue stirring the mixture to ensure uniform distribution of the dye.

  • Film Casting:

    • Place the glass substrate in a level position inside a fume hood.

    • Carefully pour the colored polymer solution onto the substrate, ensuring it spreads evenly.

    • Cover the setup with a lid that has small openings to allow for slow evaporation of the solvent. This helps in forming a uniform film without defects.

  • Drying:

    • Allow the solvent to evaporate completely at room temperature. This may take several hours to a full day.

    • For complete removal of the solvent, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polymer.

  • Film Removal:

    • Once completely dry, the film can be carefully peeled off from the glass substrate.

Characterization:

  • Spectroscopic Analysis: Use a UV-Vis spectrophotometer to record the absorption spectrum of the film. The position of the absorption maximum can provide information about the interaction of the dye with the polymer matrix.

  • Film Thickness: Measure the thickness of the film using a micrometer at several points to ensure uniformity.

  • Surface Morphology: Analyze the surface of the film using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to observe the distribution of the dye and the surface roughness.

Logical Relationship: Factors Influencing Final Polymer Color

The final perceived color and its intensity in a polymer colored with this compound is dependent on several interconnected factors.

Color_Factors DyeConc Dye Concentration FinalColor Final Color Properties (Intensity, Hue, Uniformity) DyeConc->FinalColor Dispersion Quality of Dispersion Dispersion->FinalColor Processing Processing Conditions (Temp., Shear) Processing->Dispersion PolymerMatrix Polymer Matrix (Polarity, Crystallinity) Processing->PolymerMatrix can affect Processing->FinalColor can degrade dye PolymerMatrix->Dispersion PolymerMatrix->FinalColor

Caption: Factors influencing the final color of a polymer.

Safety Information

This compound may be potentially toxic.[2] It is important to avoid direct contact with the skin, eyes, and mouth.[2] Always handle the dye powder in a well-ventilated area or a fume hood to prevent inhalation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[2] Dispose of waste containing the dye in accordance with local regulations for chemical waste.[2]

References

Application Notes and Protocols for Coloring Plastics and Resins with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Blue 102 for coloring various plastics and resins. This document includes key physicochemical properties, detailed experimental protocols for incorporation and evaluation, and a visual representation of the experimental workflow.

Application Notes

This compound is a synthetic organic dye belonging to the azo class, suitable for imparting a blue coloration to a variety of polymeric materials. Its molecular structure allows for solubility in many organic solvents and compatibility with several common plastics. It is noted for its relatively good stability to light and heat, making it a candidate for applications where color permanence is desired.

Physicochemical and Performance Data

A summary of the key properties of this compound is presented in the table below. It is important to note that performance characteristics such as lightfastness and heat stability can vary depending on the specific polymer matrix, the concentration of the dye, and the processing conditions.

PropertyValueSource(s)
Chemical Name 3-(ethyl{3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}amino)propane-1,2-diol[1]
CAS Number 12222-97-8, 69766-79-6[1][2]
Molecular Formula C15H19N5O4S[1][3]
Molecular Weight 365.41 g/mol [1]
Appearance Dark blue to purple crystalline powder[3]
Solubility Soluble in organic solvents such as ethanol and chloroform.[3]
Light Fastness (Vinegar Fiber) ISO 5, AATCC 4-5[4]
Washing Fastness (Vinegar Fiber) ISO 4-5, AATCC 4[5]
Ironing Fastness (Vinegar Fiber) ISO 4-5, AATCC 3-4[4]
Heat Stability Disperse dyes typically begin to sublimate at temperatures between 150 - 230 °C.[6]
Compatible Plastics Polystyrene (PS), Polyvinyl Chloride (PVC), Polymethyl Methacrylate (PMMA), Acrylonitrile Butadiene Styrene (ABS), Styrene-Acrylonitrile (SAN), Polyester, Nylon, Polycarbonate (PC).[7]

Experimental Protocols

The following protocols provide detailed methodologies for incorporating this compound into plastics and for evaluating the properties of the resulting colored material.

Protocol 1: Incorporation of this compound into Polyethylene via Masterbatch Melt Blending

1. Objective: To prepare a colored polyethylene sample using a masterbatch of this compound. The masterbatch approach ensures better dispersion and more consistent color.

2. Materials:

  • This compound powder
  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) pellets (virgin)
  • Carrier resin compatible with the base polyethylene (e.g., a wax or a low molecular weight polyethylene)
  • Twin-screw extruder
  • Injection molding machine or compression molder
  • Standard testing equipment for color and mechanical properties

3. Masterbatch Preparation (Concentrate): a. Determine the desired final concentration of this compound in the end product (e.g., 0.1% w/w). The masterbatch will have a much higher concentration (e.g., 10-20% w/w). b. Dry the this compound powder and the carrier resin to remove any residual moisture, following the manufacturer's recommendations. c. Pre-mix the dye powder and the carrier resin pellets in the calculated ratio. d. Process the mixture through a twin-screw extruder to ensure thorough dispersion of the dye within the carrier resin. e. Cool and pelletize the resulting colored extrudate to form the masterbatch.

4. Melt Blending with Base Resin: a. Dry the base polyethylene pellets. b. Tumble blend the masterbatch pellets with the virgin polyethylene pellets at the appropriate let-down ratio to achieve the target final dye concentration. c. Feed the blend into an injection molding machine or an extruder with a suitable temperature profile for the polyethylene being used. d. Produce test specimens (e.g., plaques, bars) for subsequent evaluation.

Protocol 2: Incorporation of this compound into Polystyrene via Dry Blending and Melt Processing

1. Objective: To directly color polystyrene by dry blending the dye with the resin pellets followed by melt processing.

2. Materials:

  • This compound powder
  • General-purpose polystyrene (GPPS) or High-impact polystyrene (HIPS) pellets (virgin)
  • High-speed mixer or tumbler blender
  • Single-screw or twin-screw extruder
  • Injection molding machine
  • Test specimen molds

3. Procedure: a. Accurately weigh the polystyrene pellets and the this compound powder to achieve the desired final color concentration (typically 0.05% to 1.0% w/w). b. In a well-ventilated area, using appropriate personal protective equipment, combine the polymer pellets and the dye powder in a high-speed mixer or a tumbler blender. c. Mix until the surface of the pellets is uniformly coated with the dye powder.[8] d. Dry the blend if necessary, according to the polystyrene grade's specifications. e. Process the dry blend through an extruder or an injection molding machine at a temperature profile suitable for polystyrene (typically 180-240°C). f. Collect the colored extrudate or mold test specimens for analysis.

Protocol 3: Evaluation of Colored Plastic Properties

1. Objective: To assess the quality and performance of the plastic colored with this compound.

2. Color Evaluation: a. Visual Assessment: Compare the color of the produced samples against a standard under controlled lighting conditions (e.g., a light box with D65 illuminant). b. Spectrophotometric Analysis: Use a spectrophotometer or colorimeter to measure the CIELAB color coordinates (L, a, b*) of the samples. This provides a quantitative measure of the color.

3. Lightfastness Testing (Accelerated Weathering): a. Expose the colored plastic specimens to a xenon arc light source, which simulates the spectrum of natural sunlight, in accordance with ISO 105-B06.[9] b. Simultaneously expose a Blue Wool Scale reference card under the same conditions. c. Periodically evaluate the color change of the specimens against a shielded portion of the same sample and compare the degree of fading to that of the Blue Wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).

4. Heat Stability and Sublimation Testing: a. Place a sample of the colored plastic in an oven at a temperature relevant to its potential end-use or further processing (e.g., 150°C, 180°C, 200°C) for a specified duration. b. To test for sublimation, place a piece of undyed white fabric in contact with the colored plastic sample during the heat treatment. c. After cooling, visually inspect the colored plastic for any significant color change and the white fabric for any staining, which would indicate dye sublimation.[6]

5. Colorfastness to Rubbing: a. Determine the resistance of the color to rubbing off and staining other materials using a crockmeter according to ISO 105-X12.[10] b. Test both dry and wet rubbing. c. Evaluate the staining of the rubbing cloth using the ISO grey scale for staining.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for coloring plastics with this compound.

experimental_workflow raw_materials Raw Materials (Polymer, this compound) drying Drying raw_materials->drying blending Blending Method drying->blending dry_blending Dry Blending blending->dry_blending Direct Coloring masterbatch Masterbatch Preparation blending->masterbatch Concentrate melt_processing Melt Processing (Extrusion / Injection Molding) dry_blending->melt_processing melt_blending Melt Blending (Masterbatch + Polymer) masterbatch->melt_blending melt_blending->melt_processing test_specimens Test Specimen Fabrication melt_processing->test_specimens evaluation Property Evaluation test_specimens->evaluation color_eval Color Analysis evaluation->color_eval lightfastness_eval Lightfastness (ISO 105-B06) evaluation->lightfastness_eval heat_stability_eval Heat Stability & Sublimation evaluation->heat_stability_eval rubbing_fastness_eval Rubbing Fastness (ISO 105-X12) evaluation->rubbing_fastness_eval final_product Colored Plastic Product color_eval->final_product lightfastness_eval->final_product heat_stability_eval->final_product rubbing_fastness_eval->final_product

Caption: Workflow for coloring plastics with this compound.

References

Application Notes: Analytical Methods for Detecting Disperse Blue 102 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is a synthetic azo dye used extensively in the textile industry for dyeing polyester and acetate fibers.[1][2] Due to inefficiencies in the dyeing process, a significant portion of this dye can be lost to wastewater effluents, posing a considerable environmental concern.[3][4] Azo dyes and their degradation products, such as aromatic amines, can be toxic, mutagenic, and carcinogenic, making their detection and quantification in wastewater crucial for environmental monitoring and regulatory compliance.[3][5]

These application notes provide detailed protocols for the analysis of this compound in wastewater, tailored for researchers and scientists. The primary methods covered are High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Method 1: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Principle

HPLC-PDA is a robust and widely used technique for separating and quantifying individual dyes.[6] The wastewater sample is first pre-concentrated and cleaned up using Solid-Phase Extraction (SPE). The extract is then injected into an HPLC system. Separation is typically achieved on a reversed-phase C18 column with a gradient mobile phase. The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for both quantification at the maximum absorption wavelength and spectral confirmation of this compound.[6][7]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To concentrate the analyte and remove interfering matrix components from the wastewater sample.[8]

  • Materials: SPE Cartridges (e.g., C18), methanol (HPLC grade), water (analytical grade), acidification agent (e.g., formic acid).[8]

  • Procedure:

    • Acidify the wastewater sample to an appropriate pH.[8]

    • Condition the C18 SPE cartridge by passing methanol followed by analytical grade water.[6]

    • Load a known volume of the wastewater sample (e.g., 500 mL) onto the cartridge at a steady flow rate.[6]

    • Wash the cartridge with water to remove polar impurities.[6]

    • Elute the retained this compound with a small volume of a suitable solvent like methanol or acetonitrile.[6][8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase.[8]

    • Filter the final sample through a 0.45 µm syringe filter into an HPLC vial.[8]

2. Instrumentation and Chromatographic Conditions

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array Detector (DAD).[1][6]

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase XBridge C18, 2.1 x 150 mm, 5 µm.[1]

    • Mobile Phase A: 10 mmol Ammonium acetate buffer (pH 3.6).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 40% B to 60% B over 7 minutes, then to 98% B over 10 minutes, hold for 7 minutes, then return to initial conditions.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 30°C.[1][7]

    • Injection Volume: 5 - 20 µL.[1][6]

    • Detection: PDA detection scanning from 210 to 800 nm; quantification wavelength set to the maximum absorbance of this compound (approx. 615 nm).[1][7]

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard (e.g., 100 µg/mL in methanol).[8]

  • Create a series of calibration standards by serially diluting the stock solution. A typical range is 0.5 to 100.0 ng/mL.[8]

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Identify this compound in the sample by comparing its retention time and UV-Vis spectrum with the standard.[6]

  • Quantify the concentration in the sample using the linear regression equation from the calibration curve.[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-PDA, making it ideal for trace-level detection and confirmation.[5] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.[5]

Experimental Protocol

1. Sample Preparation

  • Sample preparation follows the same Solid-Phase Extraction (SPE) protocol as described for the HPLC-PDA method.[9][10]

2. Instrumentation and Conditions

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an ESI source.[5][11]

  • Chromatographic Conditions: Similar to the HPLC-PDA method to achieve separation. A UHPLC system can be used for faster analysis.[11]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for this compound (C₁₅H₁₉N₅O₄S): m/z 366.1 (M+H)⁺.

    • Product Ions: Specific fragment ions for quantification and confirmation (to be determined by direct infusion of a standard).

    • Instrument Parameters: Optimize parameters like declustering potential and collision energy for the specific instrument and analyte to maximize signal intensity.[10]

3. Calibration and Quantification

  • Calibration is performed similarly to the HPLC method, using a series of diluted standards.

  • The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.

  • Quantification is based on the peak area of the specific MRM transition.

Quantitative Data Summary

The performance of different analytical methods for the determination of azo dyes is summarized below. The data is compiled from various studies and represents typical validation parameters.[5]

Table 1: Performance Comparison of Analytical Methods for Azo Dyes

Validation ParameterHPLC-PDA/DADLC-MS/MS
Linearity (r²) ≥ 0.999[5][12]> 0.99[11][13]
Limit of Detection (LOD) 0.01 – 0.04 mg/kg[12]0.02 – 2.0 ng/L[9][10][11]
Limit of Quantification (LOQ) 0.04 – 0.12 mg/kg[12]0.06 – 8.0 ng/L[9][10][11]
Accuracy (Recovery %) 96.0 – 102.6%[5][12]70 – 121.2%[5][9][10]
Precision (RSD %) < 2.1%[5][12]< 17%[9][10][11]

Note: Values are generalized from studies on various azo dyes and may vary for this compound depending on the specific matrix and experimental conditions.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Wastewater Sample Collection Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Filter->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate FinalSample Final Sample for Injection Concentrate->FinalSample HPLC HPLC Separation (C18 Column, Gradient Elution) FinalSample->HPLC Detection Detection HPLC->Detection PDA PDA/DAD (Spectral Confirmation) Detection->PDA MSMS MS/MS (MRM for High Specificity) Detection->MSMS Acquisition Data Acquisition & Integration PDA->Acquisition MSMS->Acquisition Quantification Quantification (Calibration Curve) Acquisition->Quantification Report Final Report Quantification->Report Logic cluster_screening Screening & Quantification cluster_confirmation High-Sensitivity Confirmation HPLC_PDA HPLC-PDA/DAD - Good for quantification - Spectral identification LC_MSMS LC-MS/MS - High sensitivity (trace levels) - High selectivity (MRM) - Definitive confirmation HPLC_PDA->LC_MSMS Confirmation of positive results Wastewater Wastewater Matrix Wastewater->HPLC_PDA Primary Analysis Wastewater->LC_MSMS Trace Analysis

References

Troubleshooting & Optimization

Preventing aggregation of Disperse blue 102 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Disperse Blue 102 in aqueous solutions.

Troubleshooting Guide: Preventing Aggregation of this compound

This compound is a non-ionic dye with low solubility in water, making it prone to aggregation and precipitation. This guide provides a systematic approach to troubleshoot and prevent these issues during your experiments.

Problem: Observation of Precipitate or Aggregates in the this compound Solution

Visible particles, sedimentation, or a change in the solution's color and turbidity are common indicators of dye aggregation. Follow these steps to diagnose and resolve the issue:

Step 1: Verify Water Quality

  • Issue: High water hardness, due to the presence of divalent cations like Ca²⁺ and Mg²⁺, can lead to the precipitation of dispersing agents and subsequent dye aggregation.

  • Solution: Use deionized or distilled water with a hardness of less than 50 ppm.

Step 2: Control the pH of the Solution

  • Issue: The stability of disperse dyes is highly dependent on pH. This compound is not suitable for use in alkaline dye baths and can undergo hydrolysis under such conditions.

  • Solution: Maintain a weakly acidic pH between 4.5 and 5.5. Use an acetic acid-sodium acetate buffer to stabilize the pH.

Step 3: Optimize the Operating Temperature and Heating Rate

  • Issue: While higher temperatures can increase the solubility of disperse dyes, a rapid heating rate can cause thermal shock to the dispersion, leading to aggregation. The solubility of some disperse blue dyes has been shown to be 37 times higher at 80°C compared to 25°C.

  • Solution: Increase the temperature of the solution gradually and avoid excessively high temperatures or prolonged heating.

Step 4: Ensure Proper Use of Dispersing Agents

  • Issue: Inadequate concentration or an inappropriate type of dispersing agent can fail to stabilize the dye particles. The thermal stability of the dispersing agent is also crucial, especially for high-temperature applications.

  • Solution: Utilize a dispersing agent with good thermal stability. The recommended concentration may vary depending on the specific agent and experimental conditions. Start with the supplier's recommended dosage and optimize as needed.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a single azo class, non-ionic dye. It appears as a dark blue uniform powder and is primarily used for dyeing polyester fibers.[1] Its molecular formula is C₁₅H₁₉N₅O₄S and it has a molecular weight of 365.41 g/mol .[1][2]

Q2: Why does this compound aggregate in aqueous solutions?

This compound has low water solubility and exists in aqueous solutions as a fine dispersion.[3] Aggregation occurs when these fine particles clump together due to factors such as improper pH, high water hardness, incorrect temperature control, or the absence or insufficiency of a suitable dispersing agent.[4][5]

Q3: What is the optimal pH for a stable this compound solution?

For most disperse dyes, a weakly acidic pH range of 4.5 to 5.5 is optimal for stability.[6] Alkaline conditions should be avoided as they can cause hydrolysis of the dye.[7][8][9]

Q4: How does temperature affect the stability of this compound?

Increasing the temperature generally increases the solubility of disperse dyes. For instance, the solubility of a disperse blue dye was found to be 37 times higher at 80°C than at 25°C.[3] However, a rapid increase in temperature can lead to aggregation.[4]

Q5: What are dispersing agents and why are they necessary?

Dispersing agents are additives that help to stabilize the fine particles of disperse dyes in an aqueous solution, preventing them from aggregating.[4][10] They work by adsorbing onto the surface of the dye particles, creating repulsive forces that keep the particles separated.[10]

Q6: Which dispersing agents are suitable for this compound?

Several types of anionic and nonionic surfactants can be used as dispersing agents. Lignosulfonates and naphthalene sulfonate formaldehyde condensates are common examples of anionic dispersing agents used in commercial dye formulations. Polymeric dispersants, such as block copolymers, are also effective. The choice of dispersing agent depends on the specific application and operating conditions.

Q7: How can I assess the stability of my this compound dispersion?

You can visually inspect the solution for any signs of precipitation or color change. For a more quantitative assessment, you can perform a filtration test or use analytical techniques like UV-Vis spectroscopy and Dynamic Light Scattering (DLS).

Data Presentation

Table 1: General Recommendations for Preparing Stable this compound Aqueous Solutions

ParameterRecommended Value/ConditionRationale
Water Hardness < 50 ppm (CaCO₃ equivalent)Prevents precipitation of dispersing agents and dye aggregation.
pH 4.5 - 5.5Ensures dye stability and prevents alkaline hydrolysis.
Heating Rate Slow and controlledAvoids thermal shock to the dispersion.
Dispersing Agent Use of a thermally stable agentMaintains dispersion stability at elevated temperatures.

Table 2: Examples of Commercial Dispersing Agents for Polyester Dyeing

Dispersing AgentChemical TypeRecommended Concentration
Saragen-SOAnionic0.3 - 0.8 g/L for exhaust dyeing
Dispersant NNOAnionic0.5 - 1.5 g/L for high-temperature dyeing
ANJEKA-6810Block copolymer5-10% based on pigment weight for inorganic pigments

Note: The optimal concentration of the dispersing agent should be determined experimentally for your specific application.

Experimental Protocols

1. Protocol for Preparation of a Stable this compound Aqueous Dispersion

This protocol provides a general guideline for preparing a stable dispersion of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Suitable dispersing agent (e.g., a lignosulfonate-based dispersant)

  • Acetic acid and sodium acetate for buffer preparation

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

Procedure:

  • Prepare a pH 5.0 buffer solution using acetic acid and sodium acetate in deionized water.

  • In a beaker, add the desired amount of deionized water (buffered to pH 5.0).

  • While stirring, slowly add the recommended amount of the dispersing agent and allow it to dissolve completely.

  • Gradually add the this compound powder to the solution while stirring continuously.

  • Continue stirring for at least 30 minutes to ensure a homogenous dispersion.

  • If the experiment requires heating, increase the temperature gradually to the desired setpoint while monitoring the dispersion for any signs of instability.

2. Protocol for Assessing Dispersion Stability using UV-Vis Spectroscopy

This method allows for the qualitative assessment of dye aggregation by observing changes in the absorption spectrum.

Materials:

  • Stable this compound dispersion (prepared as above)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the this compound dispersion in deionized water (buffered to the same pH as the stock).

  • Record the UV-Vis absorption spectrum of each dilution over a suitable wavelength range (e.g., 400-800 nm).

  • Induce aggregation in a separate sample by, for example, adding a salt solution or changing the pH outside the stable range.

  • Record the UV-Vis spectrum of the aggregated sample.

  • Interpretation: A stable, monomeric dye solution will typically show a distinct absorption peak. Aggregation often leads to a decrease in the intensity of this peak and may cause a shift in the peak wavelength or the appearance of new absorption bands at different wavelengths.[10][11]

3. Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)

DLS is a powerful technique for determining the size distribution of particles in a suspension, providing a direct measure of aggregation.

Materials:

  • This compound dispersion

  • DLS instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Ensure the DLS instrument is properly calibrated and warmed up.

  • Filter the this compound dispersion through a syringe filter (e.g., 0.45 µm) to remove any large dust particles or agglomerates that are not representative of the primary particle size.

  • Carefully transfer the filtered sample into a clean DLS cuvette, avoiding the introduction of air bubbles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Interpretation: The DLS software will provide the particle size distribution. A narrow, monomodal distribution indicates a stable dispersion. The presence of larger particles or a multimodal distribution is indicative of aggregation.[7][12]

Mandatory Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_analysis Stability Analysis prep_start Start prep_water Prepare pH-adjusted Deionized Water prep_start->prep_water prep_dispersant Add Dispersing Agent prep_water->prep_dispersant prep_dye Add this compound prep_dispersant->prep_dye prep_stir Stir Continuously prep_dye->prep_stir prep_heat Gradual Heating (if required) prep_stir->prep_heat prep_end Stable Dispersion prep_heat->prep_end analysis_start Take Sample of Stable Dispersion prep_end->analysis_start analysis_uvvis UV-Vis Spectroscopy analysis_start->analysis_uvvis analysis_dls Dynamic Light Scattering analysis_start->analysis_dls analysis_end Assess Aggregation analysis_uvvis->analysis_end analysis_dls->analysis_end

Caption: Experimental workflow for preparing and analyzing the stability of this compound aqueous dispersions.

troubleshooting_logic start Problem: Aggregation Observed check_water Check Water Hardness (< 50 ppm?) start->check_water check_water->start No, Use DI Water check_ph Check pH (4.5 - 5.5?) check_water->check_ph Yes check_ph->start No, Adjust pH check_temp Check Heating Rate (Slow & Controlled?) check_ph->check_temp Yes check_temp->start No, Control Heating check_dispersant Check Dispersing Agent (Adequate & Thermally Stable?) check_temp->check_dispersant Yes check_dispersant->start No, Optimize Dispersant solution Stable Dispersion Achieved check_dispersant->solution Yes

Caption: Logical troubleshooting workflow for addressing the aggregation of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Disperse Blue 102 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dyeing process for Disperse Blue 102. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Optimizing Dyeing Conditions: pH and Temperature

Achieving optimal color yield, levelness, and fastness properties when dyeing with this compound requires precise control of pH and temperature. While the following table provides general guidelines for disperse dyes on polyester, empirical determination of the ideal conditions for your specific application is highly recommended.

Table 1: Recommended pH and Temperature for Disperse Dyeing of Polyester

ParameterRecommended RangeRemarks
pH 4.5 - 5.5A weakly acidic medium is generally the most stable for disperse dyes.[1][2][3] Acetic acid is commonly used to adjust the pH.
Temperature 125°C - 135°CHigh-temperature (HT) dyeing is necessary to open up the polyester fiber structure, allowing for effective dye penetration.[2][4] The optimal temperature can vary depending on the specific dye and fabric.

Experimental Protocol for Optimization

To determine the precise optimal pH and temperature for this compound in your specific experimental setup, a systematic approach is necessary.

Objective: To identify the pH and temperature that result in the highest color strength (K/S value) and best fastness properties for this compound on a given substrate.

Materials:

  • This compound dye

  • Polyester fabric samples

  • Acetic acid (or other suitable acid for pH adjustment)

  • Dispersing agent

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine)

  • Spectrophotometer for color measurement

  • pH meter

Methodology:

  • Preparation of Dye Baths: Prepare a series of dye baths with varying pH levels (e.g., 4.0, 4.5, 5.0, 5.5, 6.0). The concentration of this compound and dispersing agent should be kept constant across all baths.

  • pH Adjustment: Use a pH meter to accurately adjust the pH of each dye bath using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric samples into the respective dye baths.

    • Gradually raise the temperature of the dyeing apparatus to the target dyeing temperatures to be tested (e.g., 120°C, 125°C, 130°C, 135°C). A controlled heating rate of approximately 2°C per minute is recommended to ensure even dyeing.[2]

    • Maintain the dyeing temperature for a fixed duration, typically 30-60 minutes.[2]

  • Cooling and Rinsing: After dyeing, cool the dye bath slowly and rinse the fabric samples thoroughly to remove any unfixed dye from the surface.

  • Reduction Clearing: Perform a reduction clearing process to remove residual surface dye, which can negatively impact fastness properties.[3][5] This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[5]

  • Color Measurement: After drying, measure the color strength (K/S value) of each dyed sample using a spectrophotometer.

  • Fastness Testing: Evaluate the wash, crocking (rubbing), and light fastness of the dyed samples according to standard testing methods (e.g., AATCC or ISO).

  • Data Analysis: Analyze the K/S values and fastness results to determine the optimal pH and temperature combination for this compound.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the this compound dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for dyeing with this compound?

A1: For most disperse dyes, a weakly acidic pH range of 4.5 to 5.5 is optimal for dye stability and exhaustion.[1][2][3] Dyeing outside this range, particularly on the alkaline side, can lead to hydrolysis of some disperse dyes, resulting in color changes and reduced color yield.[1][4]

Q2: Why is high-temperature dyeing necessary for polyester?

A2: Polyester fibers have a compact, crystalline structure that makes it difficult for dye molecules to penetrate at lower temperatures.[2][6] High temperatures (typically 130°C) provide the necessary energy to increase the amorphous regions within the fiber, allowing the disperse dye to diffuse into the polymer matrix.[2][6]

Q3: My dyed fabric has poor rubbing fastness. What could be the cause?

A3: Poor rubbing fastness is often due to the presence of unfixed dye on the fiber surface.[7] This can be caused by several factors, including dye agglomeration, inadequate reduction clearing, or dyeing at a temperature that is too low.[8] Ensure proper dispersion of the dye, a thorough reduction clearing process after dyeing, and dyeing at the optimal high temperature.

Troubleshooting Common Dyeing Issues

IssuePossible CausesRecommended Solutions
Uneven Dyeing (Shade Variation) - Rapid heating rate.- Improper dye dispersion.- Incorrect pH.- Control the heating rate to a gradual increase (e.g., 2°C/minute).[2]- Ensure the dye is fully dispersed before adding to the dye bath.- Maintain a consistent and optimal pH throughout the dyeing process.
Dye Spots or Stains - Agglomeration of dye particles.[7][9]- Contaminants in the water or on the fabric.- Use a high-quality dispersing agent.[2]- Ensure the dye bath is free from hard water ions by using deionized or softened water.- Thoroughly clean the fabric before dyeing to remove any impurities.
Low Color Yield (Pale Shade) - Dyeing temperature is too low.- Incorrect pH.- Insufficient dyeing time.- Increase the dyeing temperature to the optimal range for high-temperature dyeing (125°C-135°C).[4]- Verify and adjust the pH to the optimal weakly acidic range.- Increase the holding time at the peak dyeing temperature.
Color Change or Fading - Dye hydrolysis due to high pH.[1][4]- Thermal degradation of the dye at excessively high temperatures.- Strictly control the pH to remain within the 4.5-5.5 range.- Avoid exceeding the recommended maximum dyeing temperature for the specific dye.
Foaming - High turbulence in the dyeing machine.- Presence of certain auxiliaries.- Use an appropriate anti-foaming agent if necessary.[2]

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Optimizing Dyeing Conditions

G A Prepare Dye Baths at Various pH Levels B Dye Fabric Samples at Different Temperatures A->B C Reduction Clearing B->C D Measure Color Strength (K/S) C->D E Perform Fastness Tests C->E F Analyze Data and Determine Optimal Conditions D->F E->F

Caption: Workflow for optimizing pH and temperature in disperse dyeing.

Troubleshooting Decision Tree for Uneven Dyeing

G A Uneven Dyeing Observed B Check Heating Rate A->B C Check Dye Dispersion A->C D Check pH Control A->D E Reduce Heating Rate B->E Is it too fast? F Improve Dispersion Method C->F Are there particles? G Calibrate pH Meter and Buffer System D->G Is it fluctuating?

Caption: Decision-making process for troubleshooting uneven dyeing.

References

Technical Support Center: Improving the Lightfastness of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the lightfastness of Disperse Blue 102 on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is lightfastness and how is it measured?

A1: Lightfastness is the resistance of a dyed material to color change or fading upon exposure to light. It is a critical performance parameter, especially for materials intended for automotive interiors, outdoor textiles, and apparel.[1] The internationally recognized standard for testing color fastness to light is ISO 105-B02.[2][3] This method involves exposing a dyed textile sample to an artificial light source, typically a Xenon arc lamp that simulates natural daylight, under controlled conditions.[4][5] The degree of fading is assessed by comparing the change in the sample's color to a set of standardized Blue Wool references (grades 1-8).[3] A higher grade indicates better lightfastness, with Grade 8 representing the highest resistance to fading.[6]

Q2: Why does my polyester fabric dyed with this compound show poor lightfastness?

A2: Several factors can contribute to the poor lightfastness of this compound, which is an anthraquinone-type dye:

  • Dye Selection: While anthraquinone dyes generally offer better lightfastness than azo dyes, not all are created equal. Using a standard grade instead of a high-performance, automotive-grade dye can lead to premature fading.[1]

  • Shade Depth: Pale or light shades are more susceptible to fading.[1] At lower concentrations, dye molecules are more dispersed and individually exposed to UV radiation, whereas in deeper shades, they form larger aggregates that offer some self-shielding.[7]

  • Improper Dyeing Process: Inadequate dispersion, poor dye penetration into the fiber, or incorrect heat fixation parameters can result in lower lightfastness.[1]

  • Presence of Unfixed Dye: Hydrolyzed or unfixed dye particles remaining on the fiber surface after dyeing have significantly lower lightfastness and must be removed through a thorough after-clearing process.[8]

  • Finishing Auxiliaries: Certain chemical finishes, such as some types of softeners or cationic fixatives, can negatively impact the lightfastness of the dyed fabric.[8][9]

Q3: What are UV absorbers and how do they improve lightfastness?

A3: UV absorbers are chemical compounds that protect dyes from photodegradation. They function by preferentially absorbing damaging ultraviolet (UV) radiation (typically in the 280-400 nm range) and dissipating the absorbed energy as harmless thermal energy.[10][11] This process prevents the UV photons from reaching the dye molecules and initiating the chemical reactions that cause fading.[7] Common classes of UV absorbers used for polyester textiles include benzotriazoles and benzophenones.[1][12][13] They can be applied either during the dyeing cycle or as a post-dyeing finishing treatment.[10]

Q4: Can I improve the lightfastness of an already dyed fabric?

A4: Yes, it is possible to improve the lightfastness of a previously dyed fabric by applying a UV absorber in a post-treatment finishing step.[8] This is typically done using a pad-dry-cure method where the fabric is impregnated with a solution containing the UV absorber and then dried and cured at a high temperature to fix the absorber to the fiber.[10] This creates a protective layer that helps shield the dye from light.

Troubleshooting Guide

Problem: The lightfastness rating of my dyed polyester is below the required specification (e.g., < Grade 5).

Potential Cause Verification Step Recommended Solution
Sub-optimal Dye Selection Review the technical data sheet for your this compound. Is it specified as a high lightfastness (HLF) or automotive-grade dye?Source a high-performance grade of the dye. Dyes labeled "HL," "LF," or "automotive-grade" are formulated for superior stability.[1]
Insufficient Shade Depth The shade is pale or light.Increase the dye concentration (% owf - on weight of fiber) to achieve a deeper shade. Deeper shades inherently exhibit better lightfastness.[7][14]
Incomplete Dye Fixation / Poor Washing After dyeing and rinsing, perform a wash test on a small sample. Does the water show significant color bleeding?Optimize the heat fixation (thermosol) parameters (typically 180–210°C for 30–60 seconds).[1] Implement a rigorous after-clearing (reduction clearing) process to remove all surface dye.[8]
No UV Protection The dyeing recipe does not include a UV absorber or light stabilizer.Incorporate a UV absorber into the dyeing process. An improvement of 1-2 grades on the Blue Wool scale can often be achieved.
Negative Auxiliary Interaction A finishing agent (e.g., softener, fixative) was applied after dyeing.Test the lightfastness of the dyed fabric before and after the application of the finishing agent. If fastness decreases, select an alternative non-ionic or lightfastness-friendly softener/fixative.[8]

Table 1: Expected Lightfastness Improvement with UV Absorbers

Treatment Stage Product Type Typical Concentration (% owf) Expected Lightfastness Improvement (Blue Wool Scale)
During Dyeing (Exhaust)Benzotriazole-type UV Absorber1.0 - 3.0%+ 1 to 1.5 Grades
After-treatment (Padding)Benzotriazole or Benzophenone type20 - 40 g/L+ 1 to 2 Grades
During Dyeing (Exhaust)Hindered Amine Light Stabilizer (HALS)0.5 - 2.0%+ 1 to 1.5 Grades

Note: Data is representative and actual results may vary based on substrate, dye concentration, and specific process conditions.

Experimental Protocols

Protocol 1: Application of UV Absorber by Exhaust Method (During Dyeing)

Objective: To improve the lightfastness of this compound by incorporating a UV absorber during the high-temperature dyeing process.

Methodology:

  • Prepare Dyebath: Prepare a dyebath with a liquor-to-goods ratio of 10:1.

  • Add a dispersing/levelling agent (e.g., 1 g/L).

  • Add a pH buffer to maintain the pH at 4.5-5.0 (e.g., acetic acid/sodium acetate).

  • Add the pre-dispersed this compound dye (e.g., 2.0% owf).

  • Add a water-dispersible benzotriazole-type UV absorber (e.g., 2.0% owf).[13]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45-60 minutes to ensure dye and UV absorber penetration and fixation.

    • Cool the bath down to 70°C at 3°C/minute.

  • Rinse: Drain the dyebath and rinse the fabric thoroughly with warm and then cold water.

  • Reduction Clearing: Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L detergent at 70-80°C. Treat the fabric for 15-20 minutes to remove unfixed surface dye.

  • Final Rinse & Dry: Rinse the fabric until the water is clear, neutralize with a weak acid if necessary, and then dry.

Protocol 2: Lightfastness Evaluation according to ISO 105-B02

Objective: To assess the color fastness to light of the dyed fabric using a Xenon arc fading lamp.

Methodology:

  • Sample Preparation: Cut a specimen of the dyed fabric (e.g., 45mm x 10mm). Mount the specimen on a sample card.[5]

  • Reference Materials: Prepare a set of Blue Wool references (e.g., Grades 1-8) for co-exposure.[3]

  • Exposure:

    • Place the mounted specimen and the Blue Wool references inside a Xenon arc test chamber.[4]

    • Cover a portion of both the specimen and the references to serve as an unexposed original for comparison.

    • Set the test conditions as specified in ISO 105-B02 (e.g., controlled irradiance, temperature, and humidity).

  • Assessment:

    • Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the test specimen is equal to Grade 4 on the grey scale for assessing change in color.

    • Alternatively, expose until a specific Blue Wool reference (e.g., Grade 5 or 6) has faded to a grey scale rating of 4.

    • Compare the fading of the test specimen to the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of color change.[6]

Visualizations: Workflows and Mechanisms

G cluster_start Start: Poor Lightfastness Detected cluster_process Troubleshooting Steps cluster_solution Resolution Start Fabric fails lightfastness test (e.g., ISO 105-B02) CheckDye Step 1: Verify Dye Grade Is it a high-performance (HLF) dye? Start->CheckDye OptimizeProcess Step 2: Optimize Dyeing Process Check shade depth, heat fixation, and after-clearing. CheckDye->OptimizeProcess  Yes, HLF dye used   Pass Fabric Passes Lightfastness Test CheckDye->Pass No, upgrade to HLF dye AddUV Step 3: Incorporate UV Absorber Apply via exhaust or padding method. OptimizeProcess->AddUV  Process is optimized,  issue persists   OptimizeProcess->Pass Process was not optimal,  correction fixed issue AddUV->Pass  UV absorber added  

Caption: Troubleshooting workflow for poor lightfastness.

G cluster_dye Anthraquinone Dye Molecule cluster_products Degradation Products Dye This compound (Ground State) Dye_Excited Excited State* Dye->Dye_Excited Excitation P1 Colorless Fragment A Dye_Excited->P1 Bond Cleavage (e.g., C-N bond) P2 Colorless Fragment B Dye_Excited->P2 Chromophore Destruction Photon UV Photon (Light Energy) Photon->Dye Absorption

Caption: Simplified photodegradation of an anthraquinone dye.

G cluster_system Dye Protection System Dye Dye Molecule UVAbsorber UV Absorber (Ground State) UVAbsorber_Excited UV Absorber* (Excited State) UVAbsorber->UVAbsorber_Excited UVAbsorber_Excited->UVAbsorber Energy Dissipation Heat Heat (Thermal Energy) UVAbsorber_Excited->Heat Photon UV Photon Photon->Dye Blocked Photon->UVAbsorber Preferential Absorption

Caption: Mechanism of action for a UV absorber.

References

Troubleshooting uneven dyeing with Disperse blue 102

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 102

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a non-ionic, single azo disperse dye.[1][2] It typically comes in the form of a dark blue crystalline powder.[3][4] Due to its low water solubility and lack of strong hydrophilic groups, it is primarily used for dyeing hydrophobic fibers like polyester and acetate via high-temperature dispersion.[2][3][5] The dye's stability and performance are optimal in a weakly acidic medium.[2][6]

Q2: What are the primary causes of uneven dyeing with this compound?

Uneven dyeing, manifesting as streaks, patches, or color spots, can originate from several factors during the dyeing process:

  • Improper Dye Dispersion: The most common cause of color spots is the agglomeration of dye particles in the dyebath.[6][7] This can be triggered by poor quality dye, insufficient dispersing agent, or adverse dyeing conditions like incorrect pH or high water hardness.[7]

  • Incorrect Temperature Control: A rapid temperature increase, especially in the critical range of 80°C to 130°C, can cause the dye to exhaust onto the fiber surface too quickly, preventing even distribution and leading to patchy or streaky results.[6][8][9]

  • Inadequate pH Control: this compound is most stable in a weakly acidic dyebath (pH 4.5-5.5).[6][10] Significant deviations can compromise the dye's dispersion stability and alter its uptake rate, causing shade variations.[8][10]

  • Poor Substrate Preparation: Any residual impurities on the fiber, such as sizing agents, oils, or dirt, can act as a barrier and prevent uniform dye penetration.[6][11]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical.[6][9] Insufficient amounts or low-quality agents can fail to maintain a stable dye dispersion and control the rate of dye uptake.[5]

  • Poor Liquor Circulation: Inadequate agitation or circulation of the dyebath can lead to localized temperature and concentration differences, resulting in uneven dyeing.[6]

Troubleshooting Guide for Uneven Dyeing

This guide addresses common dyeing defects encountered with this compound and provides recommended actions.

IssuePotential CauseRecommended Action
Color Specks or Spots Inadequate dispersion of the dye; dye flocculation.[7]- Ensure the dye is thoroughly pre-dispersed into a paste with a dispersing agent and warm water before adding to the dyebath.[10]- Use a high-quality, high-temperature stable dispersing agent.[10]- Filter the dye solution before it enters the dyebath, especially for critical shades.[10]- Check water hardness and use a sequestering agent if necessary.
Streaky or Patchy Dyeing Poor dye migration and leveling; excessively rapid temperature rise.[6]- Employ a slower rate of temperature rise (e.g., 1-2°C per minute).[6][10]- Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution and migration.[5][6]- Ensure adequate and continuous circulation of the dyebath throughout the process.[6]
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters or substrate.- Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[6][10]- Ensure the substrate is from the same batch and has undergone consistent pre-treatment.[6]- Calibrate all monitoring equipment, such as thermometers and pH meters.[10]
Light or Pale Shade Insufficient dye uptake.- Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C).[6][10]- Check that the pH of the dyebath is within the optimal acidic range (4.5-5.5).[6][10]- Confirm the correct amount of dye was used for the weight of the material.[11]
Color Bleeding or Poor Wash Fastness Improper after-treatment; unfixed dye on the fiber surface.[6]- Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[6][12]- Ensure adequate rinsing after reduction clearing to remove all residual chemicals.[11]

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol for Polyester

This procedure outlines a general method for dyeing polyester with this compound. Concentrations and times may require optimization based on specific equipment, substrate, and desired shade depth.

  • Substrate Preparation:

    • Thoroughly scour the polyester substrate to remove any oils, sizing agents, or other impurities.[11]

    • Rinse well with water until neutral and allow to dry.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 20:1).

    • Add auxiliaries to the water in the following order, allowing each to dissolve before adding the next:

      • High-Temperature Dispersing Agent (e.g., 0.5 - 1.0 g/L).[6]

      • High-Temperature Leveling Agent (e.g., 0.5 - 1.0 g/L).[6]

      • Sequestering agent (if water hardness is high).

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[6][10]

  • Dye Dispersion:

    • Separately, weigh the required amount of this compound.

    • Make a smooth, lump-free paste by adding a small amount of warm water and dispersing agent.[10]

    • Gradually add more warm water while stirring to create a fine dispersion. Do not boil.

  • Dyeing Cycle:

    • Add the prepared dye dispersion to the dyebath and circulate for 10 minutes.

    • Introduce the polyester substrate at approximately 50-60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[6][10]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade.

    • Cool the dyebath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a new bath containing:

      • Sodium Hydrosulphite: 1-2 g/L.[6]

      • Caustic Soda or Soda Ash to achieve alkaline pH.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.[6]

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with a small amount of acetic acid if necessary, then give a final cold rinse.

    • Dry the fabric.

Visualizations

G Troubleshooting Workflow for Uneven Dyeing start Uneven Dyeing Observed defect_type Identify Defect Type start->defect_type spots Color Specks / Spots defect_type->spots Spots streaks Streaks / Patchiness defect_type->streaks Streaks inconsistency Batch-to-Batch Inconsistency defect_type->inconsistency Inconsistency cause_dispersion Potential Cause: Improper Dispersion spots->cause_dispersion cause_leveling Potential Cause: Poor Leveling / Rapid Heating streaks->cause_leveling cause_params Potential Cause: Parameter Variation inconsistency->cause_params solution_dispersion Action: - Improve pre-dispersion - Check dispersing agent - Filter dye solution cause_dispersion->solution_dispersion solution_leveling Action: - Slow heating rate (1-2°C/min) - Increase leveling agent - Ensure good circulation cause_leveling->solution_leveling solution_params Action: - Strictly control pH, Temp, Time - Calibrate equipment - Standardize process cause_params->solution_params

Caption: Troubleshooting logic for addressing uneven dyeing issues.

G High-Temperature Dyeing Process Workflow cluster_dyeing Dyeing Cycle Details prep 1. Substrate Preparation (Scouring) dyebath 2. Dyebath Preparation (Auxiliaries, pH 4.5-5.5) prep->dyebath dispersion 3. Dye Dispersion (Paste Formation) dyebath->dispersion load Load Substrate (50-60°C) dispersion->load dyeing 4. Dyeing Cycle reduction 5. Reduction Clearing (70-80°C) rinse 6. Rinsing & Neutralizing reduction->rinse dry 7. Drying rinse->dry ramp Ramp Temp (1-2°C/min to 130°C) load->ramp hold Hold at 130°C (30-60 min) ramp->hold cool Cool to 70-80°C hold->cool cool->reduction

Caption: Key stages of the high-temperature exhaust dyeing process.

References

Technical Support Center: Disperse Blue 102 & Dispersing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Blue 102. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound and the critical role of dispersing agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (C.I. 111945) is a non-ionic, single azo class disperse dye with the molecular formula C₁₅H₁₉N₅O₄S.[1][2] It appears as a dark blue uniform powder and is primarily used for dyeing and printing on hydrophobic synthetic fibers like polyester, diacetate, and triacetate.[1][3][4] Due to its fine particle nature and low water solubility, it requires the use of dispersing agents to form a stable aqueous dispersion for dyeing.[4][5] It is also noted for its potential as a textile allergen.[3][6][7]

Q2: What is the primary function of a dispersing agent? A2: A dispersing agent is a chemical additive essential for stabilizing solid particles, like this compound, within a liquid medium.[8] Its main roles are to prevent dye particles from clumping together (agglomeration), reduce the surface tension between the dye and water for better wetting, and maintain a fine, uniform, and stable suspension throughout the experimental or dyeing process.[4][8][9] This ensures even color distribution, consistency, and process efficiency.[10]

Q3: Why are dispersing agents crucial for experiments with this compound? A3: this compound is sparingly soluble in water and exists as fine particles that naturally tend to aggregate, especially under heating.[4] Without an effective dispersing agent, this aggregation leads to numerous problems, including uneven color (poor levelness), color spots, reduced color yield, and contamination of equipment.[4][11][12] A suitable dispersing agent keeps the dye particles finely distributed, ensuring reliable and reproducible results.[4]

Q4: What are the common types of dispersing agents used with disperse dyes? A4: The main types of dispersing agents used in industrial and research applications include:

  • Lignin Sulfonate-Based: Economical and biodegradable, suitable for standard conditions.[4]

  • Naphthalene Sulfonate-Based: Known for excellent thermal stability, making them ideal for high-temperature applications.[4]

  • Polyacrylic-Based: High-purity synthetic dispersants that are low-foaming and used in high-precision systems.[4]

  • Anionic and Non-ionic Surfactants: Often used to enhance stability and leveling properties in the dye bath.[11][13]

Q5: Can this compound be used in biomedical or drug development applications? A5: Yes, beyond its primary use in textiles, this compound is also utilized as a biological dye for staining and observing cells and tissues under a microscope.[14] Its properties as a small, dispersible molecule may be relevant in formulation studies or as a marker in specific assays, although careful consideration of its allergenic potential is necessary.[3][6]

Troubleshooting Guide

Problem: My dye dispersion is unstable, and I see visible particles settling.

  • Q: What causes dye particles to aggregate and settle out of suspension?

    • A: Aggregation, or flocculation, occurs when the stable dispersion is disrupted.[15] Common causes include:

      • Incorrect pH: The optimal pH for most disperse dye baths is weakly acidic, typically between 4.5 and 5.5.[13] A neutral or alkaline pH can lead to dye hydrolysis and instability.[13]

      • High Water Hardness: Calcium and magnesium ions in hard water can react with dispersing agents, causing them to precipitate and lose effectiveness.[13] Water hardness should ideally be below 50 ppm.[13]

      • Inadequate Dispersing Agent: The type or concentration of the dispersing agent may be unsuitable for the experimental conditions (e.g., high temperature).[13]

      • High Temperature/Rapid Heating: Excessive temperatures or rapid heating rates can "shock" the dispersion, causing particles to clump together.[11][13]

      • Poor Quality Dye: The dye itself may contain impurities or have a non-uniform particle size distribution, leading to poor stability.[12][15]

Problem: The final color of my substrate is uneven or spotty.

  • Q: Why am I getting color spots or uneven dyeing?

    • A: This is a direct result of dye particle aggregation.[11] When dye particles exceed a certain size (e.g., >5µm), they can become physically trapped between fiber gaps instead of penetrating them, leading to visible spots.[11][16] The primary reasons are the same as those causing general dispersion instability. Ensure all process parameters (pH, water hardness, temperature) are controlled and that a high-quality, thermally stable dispersing agent is used.[12][13]

Problem: The color yield is low, or the shade is inconsistent between batches.

  • Q: What factors affect color yield and reproducibility?

    • A: Inconsistent results are often tied to the stability of the dye dispersion.

      • Dispersion Quality: An effective dispersing agent ensures that dye particles remain fine and suspended, which is critical for efficient transport and uptake into the substrate, leading to better color penetration and brighter shades.[4]

      • Process Control: Strict control over parameters like temperature, heating rate, and pH is essential for reproducibility.[13]

      • Agent Concentration: Overusing a dispersing agent can sometimes hinder the dyeing rate, so it's important to use the recommended concentration.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound, C.I. 111945[1]
CAS Number 12222-97-8[1]
Molecular Formula C₁₅H₁₉N₅O₄S[1][2]
Molecular Weight 365.41 g/mol [1]
Appearance Dark blue uniform powder[1]
Molecular Structure Single azo class[1]
Typical Particle Size 0.5 - 2.0 microns[17]

Table 2: Recommended Parameters for Disperse Dyeing Processes

ParameterRecommended Range / ValuePotential Issue if DeviatedReference
pH 4.5 - 5.5 (Weakly Acidic)Dye hydrolysis, aggregation, color change[13]
Water Hardness < 50 ppmPrecipitation of dispersing agents, dye aggregation[13]
Dyeing Temperature 125°C - 135°C (for Polyester)Too high can cause instability; too low leads to poor dye uptake[13][18]
Heating Rate Slow and controlledRapid heating can shock the dispersion and cause aggregation[11][13]

Table 3: Dyeing Fastness Properties of this compound (Note: Fastness is graded on a scale, typically 1-5, where 5 is excellent)

Fastness TestGradeReference
Sun Exposure 4-5[3]
Washing (ISO2) 4-5 (Fade), 4-5 (Staining)[3]
Perspiration (Alkali) 5 (Fade), 3-4 (Staining)[3]

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)

This protocol assesses the stability of a this compound dispersion under high-temperature conditions, simulating a typical dyeing process.[13][15][19]

1. Materials & Equipment:

  • This compound
  • Selected Dispersing Agent
  • Acetic acid (for pH adjustment)
  • Distilled or deionized water (<50 ppm hardness)
  • High-temperature, high-pressure dyeing apparatus
  • Beakers and graduated cylinders
  • Filter paper (e.g., Whatman No. 2) and suction filtration funnel
  • Balance and pH meter

2. Procedure:

  • Prepare Dye Liquor: Prepare a 10 g/L solution of this compound in distilled water. Add the appropriate concentration of the dispersing agent being tested.
  • Adjust pH: Use acetic acid to adjust the pH of the dye liquor to between 4.5 and 5.5.
  • Initial Filtration (Control): Take a 500 mL aliquot of the freshly prepared dye liquor. Filter it through the filter paper using a suction funnel. Observe the filter paper for any large particles or color spots. Note the time taken for filtration. This serves as your baseline.
  • High-Temperature Treatment: Place a separate 400 mL aliquot of the dye liquor into the high-temperature dyeing apparatus.
  • Heating Cycle: Heat the solution to 130°C and maintain this temperature for 60 minutes.[15][19]
  • Cooling: Allow the solution to cool down to room temperature.
  • Final Filtration: Filter the heat-treated dye liquor through a fresh piece of filter paper using the same setup.
  • Evaluation: Compare the post-heating filter paper to the control. A stable dispersion will show no or very few visible color spots or residue on the filter paper after the heat treatment.[15] A significant increase in filtration time or visible particle deposition indicates poor high-temperature stability.[13]

Protocol 2: Microscopic Observation of Dispersion

This method provides a direct visual assessment of particle size and the degree of aggregation.[20]

1. Materials & Equipment:

  • Prepared dye dispersion (as in Protocol 1, Step 1)
  • Microscope with appropriate magnification (e.g., 400x)
  • Microscope slides and coverslips
  • Pipette

2. Procedure:

  • Sample Preparation: Thoroughly mix the dye dispersion to ensure it is homogenous.
  • Slide Mounting: Using a pipette, place a single drop of the dispersion onto a clean microscope slide. Gently place a coverslip over the drop, avoiding air bubbles.
  • Microscopic Examination: Place the slide on the microscope stage and focus.
  • Evaluation: Observe the dispersion.
  • Good Dispersion: Characterized by very fine, individual particles that are uniformly distributed with minimal clumping.
  • Poor Dispersion: Characterized by the presence of large, visible aggregates or clusters of dye particles and an uneven distribution.
  • Comparison (Optional): This method can be used to compare the effectiveness of different dispersing agents or to assess the impact of process variables (like temperature or pH) on the dispersion state.

Visualizations

// Nodes start [label="Start: Dispersion Issue\n(Aggregation, Spots, Settling)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_pH [label="Check Dye Bath pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_correct [label="Is pH 4.5 - 5.5?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_pH [label="Adjust pH with\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Check Water Hardness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water_correct [label="Is Hardness < 50 ppm?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_softener [label="Use Water Softener or\nDeionized Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_agent [label="Evaluate Dispersing Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; agent_correct [label="Is Agent Thermally Stable\n& Correct Concentration?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; select_agent [label="Select High-Temp Stable\nAgent (e.g., Naphthalene\nSulfonate-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_process [label="Review Process Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_correct [label="Heating Rate Slow?\nTemp Correct?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_process [label="Adjust Heating Rate\n& Max Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_good [label="Dispersion Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_pH; check_pH -> pH_correct; pH_correct -> check_water [label="Yes"]; pH_correct -> adjust_pH [label="No"]; adjust_pH -> check_pH; check_water -> water_correct; water_correct -> check_agent [label="Yes"]; water_correct -> use_softener [label="No"]; use_softener -> check_water; check_agent -> agent_correct; agent_correct -> check_process [label="Yes"]; agent_correct -> select_agent [label="No"]; select_agent -> check_agent; check_process -> process_correct; process_correct -> end_good [label="Yes"]; process_correct -> adjust_process [label="No"]; adjust_process -> check_process; } end_dot Caption: Troubleshooting workflow for common dispersion problems.

// Nodes start [label="Start: Define Application", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="High-Temperature Process?\n(e.g., >100°C)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp_agent [label="Choose Thermally Stable Agent\n(e.g., Naphthalene Sulfonate\nor Polyacrylic-based)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_temp_agent [label="Standard Agent is Suitable\n(e.g., Lignin Sulfonate-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_compatibility [label="Check Compatibility with\nDye and other Auxiliaries", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_foam [label="Is Foaming a Concern?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; low_foam_agent [label="Select Low-Foaming Agent\n(e.g., Polyacrylic-based)", fillcolor="#34A853", fontcolor="#FFFFFF"]; test_concentration [label="Determine Optimal Concentration\n(Run Dosage Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_select [label="Agent Selected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_temp; q_temp -> high_temp_agent [label="Yes"]; q_temp -> low_temp_agent [label="No"]; high_temp_agent -> q_compatibility; low_temp_agent -> q_compatibility; q_compatibility -> q_foam; q_foam -> low_foam_agent [label="Yes"]; q_foam -> test_concentration [label="No"]; low_foam_agent -> test_concentration; test_concentration -> end_select; } end_dot Caption: Decision logic for choosing a suitable dispersing agent.

// Nodes prep_liquor [label="1. Prepare Dye Liquor\n(10 g/L Dye + Agent)\nAdjust pH to 4.5-5.5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_control [label="2. Filter Control Sample\n(500 mL)\nObserve Filter Paper", fillcolor="#FBBC05", fontcolor="#202124"]; heat_sample [label="3. Heat Test Sample\n(400 mL) at 130°C\nfor 1 hour", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool_sample [label="4. Cool Sample\nto Room Temp", fillcolor="#FBBC05", fontcolor="#202124"]; filter_test [label="5. Filter Test Sample\nObserve Filter Paper", fillcolor="#FBBC05", fontcolor="#202124"]; compare [label="6. Compare Results", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; stable [label="Stable:\nNo Spots on Paper", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Unstable:\nVisible Spots/\nResidue on Paper", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_liquor -> filter_control; prep_liquor -> heat_sample [style=invis]; // for layout filter_control -> heat_sample; heat_sample -> cool_sample; cool_sample -> filter_test; filter_test -> compare; compare -> stable [label="No Change"]; compare -> unstable [label="Change"]; } end_dot Caption: Workflow for the high-temperature dispersion stability test.

References

Technical Support Center: Photobleaching of Disperse Blue 102 under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photobleaching of Disperse Blue 102 under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it relevant for this compound?

Photobleaching is the irreversible photochemical destruction of a dye or fluorophore molecule upon exposure to light. For this compound, an azo dye, this process leads to a loss of color and is a critical consideration in applications where color stability under UV exposure is important, such as in textiles and materials science. Understanding the mechanism and kinetics of its photobleaching is essential for predicting material longevity and developing strategies to mitigate color fading.

Q2: What are the primary factors that influence the rate of photobleaching of this compound?

Several factors can significantly affect the rate of photobleaching:

  • UV Light Intensity: Higher light intensity generally leads to a faster rate of photobleaching.[1][2]

  • Wavelength of Irradiation: The efficiency of photobleaching is dependent on the wavelength of the UV light and the absorption spectrum of the dye.

  • Solvent/Matrix: The chemical environment surrounding the dye molecule, including the type of solvent or polymer matrix, can influence the photobleaching rate.

  • Presence of Oxygen: For many organic dyes, the presence of molecular oxygen can accelerate photobleaching through photo-oxidation processes.

  • Temperature: Higher temperatures can increase the rates of the chemical reactions involved in photobleaching.[3]

  • Dye Concentration: At high concentrations, dye molecules can interact with each other, which may alter the photobleaching kinetics.[3]

Q3: What are the expected degradation products of this compound upon UV irradiation?

While specific degradation products for this compound are not extensively documented in the literature, the photobleaching of azo dyes typically involves the cleavage of the azo bond (-N=N-). This can lead to the formation of smaller aromatic compounds, such as substituted anilines and phenols. Further irradiation can lead to the opening of the aromatic rings and the formation of smaller aliphatic acids and eventually mineralization to CO2 and H2O.[4][5]

Q4: Is it possible to completely prevent the photobleaching of this compound?

Completely preventing photobleaching is challenging. However, its rate can be significantly reduced by:

  • Minimizing exposure to UV light.[1][2]

  • Using UV absorbers or stabilizers in the formulation.

  • Modifying the chemical structure of the dye to improve its photostability.

  • Controlling the environmental conditions, such as reducing oxygen exposure.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible photobleaching rates in experiments.

Possible Cause Troubleshooting Step
Fluctuations in UV lamp output. Use a power meter to regularly check the intensity of your UV source. Ensure the lamp has had adequate warm-up time before starting the experiment.
Variability in sample preparation. Ensure that the concentration of this compound is consistent across all samples. Use a calibrated spectrophotometer for concentration measurements.
Inconsistent sample positioning. Use a fixed sample holder to ensure that the distance and angle of the sample relative to the UV source are the same for every experiment.
Temperature fluctuations in the lab. Conduct experiments in a temperature-controlled environment. If possible, use a temperature-controlled sample chamber.
Contamination of solvents or reagents. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned before use.

Issue 2: The observed photobleaching is much faster or slower than expected.

Possible Cause Troubleshooting Step
Incorrect UV wavelength. Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound.
Presence of photosensitizers or quenchers. Be aware of other components in your sample matrix that could act as photosensitizers (accelerating bleaching) or quenchers (slowing bleaching).
pH of the solution. The pH of the solution can influence the dye's electronic structure and its susceptibility to photobleaching. Measure and control the pH of your samples.
Dissolved oxygen concentration. If not intentionally studying the effect of oxygen, consider de-gassing your solutions with an inert gas like nitrogen or argon to see if it stabilizes the dye.

Issue 3: Difficulty in monitoring the photobleaching process with UV-Vis spectrophotometry.

Possible Cause Troubleshooting Step
Formation of interfering absorbing species. The degradation products may also absorb at the same wavelength as the parent dye. Analyze the full UV-Vis spectrum at different time points to identify any isosbestic points or the emergence of new absorption bands. Consider using HPLC to separate the parent dye from its degradation products for more accurate quantification.
Scattering from the sample. If the dye is in a solid matrix or a suspension, light scattering can interfere with absorbance measurements. Ensure your sample is optically clear. For solid films, ensure they are of high optical quality.
Cuvette issues. Use quartz cuvettes for UV measurements. Ensure cuvettes are clean and free of scratches. Always place the cuvette in the same orientation in the spectrophotometer.[6]

Quantitative Data

Due to the limited availability of specific photobleaching data for this compound, the following table presents data for related disperse dyes to provide an indication of expected behavior.

Dye Experimental Conditions Observed Kinetic Order Rate Constant (k) Reference
Disperse Blue 1UV/TiO2/H2O2Pseudo-first-orderNot specified[7]
Disperse Red 1UV photobleaching in polymer filmNot specifiedNot specified
Azo Dyes (general)UV irradiationPseudo-first-orderVaries with conditions[5]

Experimental Protocols

Protocol 1: General Procedure for UV Photobleaching of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer). From the stock solution, prepare working solutions of the desired concentration.

  • UV-Vis Spectrum: Record the initial UV-Vis absorption spectrum of the working solution to determine the wavelength of maximum absorbance (λmax).

  • UV Irradiation:

    • Place a known volume of the working solution in a quartz cuvette.

    • Position the cuvette at a fixed distance from a calibrated UV lamp.

    • Start the irradiation and a timer simultaneously.

  • Monitoring:

    • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.

    • Monitor the decrease in absorbance at λmax.

  • Data Analysis:

    • Plot the absorbance at λmax versus irradiation time.

    • To determine the reaction kinetics, plot ln(A/A₀) versus time for first-order kinetics or 1/A versus time for second-order kinetics, where A is the absorbance at time t and A₀ is the initial absorbance.

Protocol 2: Determination of Photobleaching Quantum Yield (Relative Method)

The photobleaching quantum yield (Φpb) can be determined relative to a standard compound with a known quantum yield.

  • Select a Standard: Choose a reference compound that absorbs and photobleaches in a similar spectral region as this compound.

  • Prepare Solutions: Prepare solutions of both this compound and the standard with identical optical densities at the excitation wavelength.

  • Irradiation: Irradiate both solutions under identical conditions (same UV source, intensity, geometry, and solvent).

  • Monitor Degradation: Monitor the decrease in concentration (via absorbance) of both the sample and the standard over time.

  • Calculation: The photobleaching quantum yield of the sample (Φpb,sample) can be calculated using the following equation: Φpb,sample = Φpb,standard × (ksample / kstandard) where k is the photobleaching rate constant for the sample and the standard.

Visualizations

Photobleaching_Process Dye_Ground This compound (Ground State) Dye_Excited Excited State Dye_Ground->Dye_Excited UV Photon Absorption Degradation_Products Degradation Products (Colorless) Dye_Excited->Degradation_Products Photochemical Reaction (e.g., Azo Bond Cleavage)

Caption: Simplified schematic of the photobleaching process of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare this compound Solution Initial_Spectrum Record Initial UV-Vis Spectrum Prep_Solution->Initial_Spectrum Irradiation UV Irradiation Initial_Spectrum->Irradiation Monitoring Monitor Absorbance Change Irradiation->Monitoring Plot_Data Plot Absorbance vs. Time Monitoring->Plot_Data Kinetics Determine Reaction Kinetics Plot_Data->Kinetics

Caption: General experimental workflow for a photobleaching study.

Troubleshooting_Logic Start Inconsistent Results? Check_Lamp Check UV Lamp Stability Start->Check_Lamp Yes Check_Sample_Prep Review Sample Preparation Protocol Check_Lamp->Check_Sample_Prep Stable Resolved Problem Resolved Check_Lamp->Resolved Unstable -> Stabilize Check_Positioning Verify Sample Positioning Check_Sample_Prep->Check_Positioning Consistent Check_Sample_Prep->Resolved Inconsistent -> Standardize Check_Temp Control Room Temperature Check_Positioning->Check_Temp Consistent Check_Positioning->Resolved Inconsistent -> Use Holder Check_Temp->Resolved Stable Check_Temp->Resolved Fluctuating -> Control

Caption: A logical flow for troubleshooting inconsistent photobleaching results.

References

Technical Support Center: Removal of Disperse Blue 102 from Laboratory Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of Disperse Blue 102 from laboratory effluent. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from aqueous solutions in a lab setting?

A1: The primary methods for removing this compound and other disperse dyes from laboratory effluent can be broadly categorized into physical, chemical, and biological treatments. Common techniques include:

  • Adsorption: A widely used and effective method that utilizes porous materials (adsorbents) to bind dye molecules.[1]

  • Advanced Oxidation Processes (AOPs): These methods involve the generation of highly reactive radicals to degrade the dye molecules.[2][3][4][5]

  • Biological Treatment: This approach uses microorganisms or enzymes to break down the dye.[6][7]

  • Ionic Flocculation: A newer process that uses surfactants to precipitate and remove the dye.[8]

Q2: I am observing low removal efficiency with my adsorption experiment. What are the likely causes and how can I troubleshoot this?

A2: Low removal efficiency in adsorption experiments is a common issue. Here are several factors to investigate:

  • Incorrect pH: The pH of the solution is a critical factor. For many disperse dyes, maximum adsorption occurs in a slightly acidic to a neutral pH range.[1][9][10] For instance, the optimal pH for the adsorption of some disperse dyes is between 2 and 3.[9] Verify and adjust the pH of your effluent.

  • Insufficient Adsorbent Dosage: The amount of adsorbent material directly impacts the number of available binding sites for the dye. A low dosage may result in incomplete removal.[1][10] Try incrementally increasing the adsorbent dose to see if removal efficiency improves.

  • Inadequate Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the dye will not have enough time to bind to the adsorbent.[10][11] Ensure you are allowing sufficient time for the mixture to reach equilibrium. Most of the adsorption for some disperse dyes happens rapidly within the first 20-30 minutes, with equilibrium being reached after about 60 minutes.[9][10][11]

  • Adsorbent Saturation: If you are reusing your adsorbent, it may have become saturated with dye molecules. Consider regenerating or replacing the adsorbent.

Q3: My Advanced Oxidation Process (AOP) is not effectively decolorizing the effluent. What should I check?

A3: The efficiency of AOPs is sensitive to several experimental parameters:

  • pH Level: The generation of hydroxyl radicals, which are key to the oxidation process, is often pH-dependent. For Fenton and photo-Fenton processes, an acidic pH (around 3) is typically optimal.[12]

  • Reagent Concentrations: The ratio of oxidant (e.g., hydrogen peroxide) to catalyst (e.g., Fe²⁺ in the Fenton process) is crucial. An incorrect ratio can hinder the reaction.[12]

  • UV Lamp Intensity (for photo-AOPs): If you are using a UV-based AOP, ensure that the UV lamp is functioning correctly and that the effluent is sufficiently exposed to the light.

Q4: Can I use biological treatment for small-scale lab effluent?

A4: While biological treatments are often used for large-scale wastewater, they can be adapted for laboratory use, particularly enzymatic treatments. Using enzymes like laccase can be an effective pretreatment to decolorize and detoxify the effluent before final disposal.[6] However, treatment with live microbial cultures may require specific equipment (like bioreactors) and careful control of environmental conditions (temperature, pH, nutrient levels), which might be more complex for small, intermittent batches of lab waste.

Troubleshooting Guides

Adsorption Method: Low Removal Efficiency
Potential Cause Troubleshooting Steps
Suboptimal pH Measure the pH of the effluent. Adjust to the optimal range for your specific adsorbent (typically pH 2-7 for disperse dyes).[1][9]
Insufficient Adsorbent Dose Increase the amount of adsorbent in increments (e.g., 0.1 g/L at a time) and measure the removal efficiency at each step to find the optimal dosage.[10]
Inadequate Contact Time Increase the contact time between the adsorbent and the effluent. Take samples at different time points (e.g., 15, 30, 60, 90, 120 minutes) to determine when equilibrium is reached.[9][11]
Poor Mixing Ensure adequate agitation (e.g., using a magnetic stirrer or shaker) to promote contact between the dye molecules and the adsorbent surface.
Saturated Adsorbent If reusing the adsorbent, perform a regeneration step according to the material's protocol or use a fresh batch of adsorbent.
Advanced Oxidation Process (Fenton's Reagent): Incomplete Decolorization
Potential Cause Troubleshooting Steps
Incorrect pH The Fenton reaction is highly pH-dependent. Adjust the pH of the effluent to ~3 for optimal performance.[12]
Suboptimal H₂O₂/Fe²⁺ Ratio The molar ratio of hydrogen peroxide to ferrous iron is critical. A common starting point is a ratio of 10:1 to 25:1.[12] You may need to optimize this for your specific effluent concentration.
Insufficient Reaction Time Allow for a sufficient reaction time, typically ranging from 30 to 60 minutes.[12]
Interfering Substances Other organic compounds in the effluent can compete for hydroxyl radicals, reducing the efficiency of dye degradation. Consider a pre-treatment step if the effluent is complex.

Data Presentation: Comparison of Removal Methods

Method Typical Removal Efficiency Optimal pH Key Advantages Key Disadvantages
Adsorption (Activated Carbon) 54-67%[1]~7 (can be effective over a wide range)[10]High surface area, readily available.Can be expensive, may require regeneration, generates sludge.[1]
Adsorption (Sawdust) Varies2-3[9]Low-cost, readily available.Lower adsorption capacity than activated carbon.
Fenton Process (H₂O₂/Fe²⁺) 64-85%[12]~3[12]Rapid degradation, effective for a wide range of organics.Requires pH adjustment, produces iron sludge.
UV/H₂O₂ Up to 99%[12]AcidicHigh efficiency, no sludge formation.Requires UV equipment, higher energy consumption.
Enzymatic (Laccase) 51-96%[6]~4[6]Specific to target compounds, reduces toxicity.[6]Enzymes can be costly and sensitive to environmental conditions.
Ionic Flocculation Up to 87%[8]Not specifiedUses environmentally friendly surfactants.[8]Newer method, may require specific surfactants.

Experimental Protocols

Adsorption using Activated Carbon

Objective: To remove this compound from an aqueous solution using activated carbon.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Powdered Activated Carbon (PAC)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a stock solution of this compound.

  • In a series of beakers, add a known volume of the dye solution (e.g., 100 mL).

  • Adjust the pH of the solutions to a desired value (e.g., pH 7) using 0.1 M HCl or 0.1 M NaOH.[10]

  • Add a pre-weighed amount of activated carbon to each beaker (e.g., starting with 0.1 g).[10]

  • Place the beakers on a magnetic stirrer and agitate the mixture at a constant speed.

  • Withdraw samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Filter the samples to remove the activated carbon.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

  • Calculate the removal efficiency using the formula: Removal Efficiency (%) = ((Initial Absorbance - Final Absorbance) / Initial Absorbance) x 100

Degradation by Fenton's Process

Objective: To degrade this compound using the Fenton process.

Materials:

  • This compound solution (e.g., 60 mg/L)[12]

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Sulphuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • In a beaker, take a known volume of the dye solution.

  • Adjust the pH to 3 using sulfuric acid.[12]

  • Add the required amount of FeSO₄·7H₂O (e.g., to achieve 20 mg/L Fe²⁺).[12]

  • Stir the solution for a few minutes to ensure the iron salt dissolves completely.

  • Add the required amount of H₂O₂ (e.g., to achieve 150 mg/L).[12]

  • Start a timer and begin stirring the solution at a constant speed (e.g., 50 rpm).[12]

  • Take samples at different time intervals (e.g., 10, 20, 30, 60 minutes).[12]

  • To quench the reaction in the samples, immediately raise the pH to above 8 with NaOH.

  • Allow the iron precipitate to settle, then measure the absorbance of the supernatant to determine the remaining dye concentration.

Visualizations

Experimental_Workflow_Adsorption start Start prep_solution Prepare this compound Solution start->prep_solution adjust_ph Adjust pH prep_solution->adjust_ph add_adsorbent Add Adsorbent (e.g., Activated Carbon) adjust_ph->add_adsorbent agitate Agitate Mixture (Constant Speed) add_adsorbent->agitate take_samples Take Samples at Intervals agitate->take_samples filter_samples Filter Samples take_samples->filter_samples measure_abs Measure Absorbance filter_samples->measure_abs calculate_eff Calculate Removal Efficiency measure_abs->calculate_eff end_process End calculate_eff->end_process

Caption: Workflow for this compound removal by adsorption.

Experimental_Workflow_Fenton start Start prep_solution Prepare this compound Solution start->prep_solution adjust_ph Adjust pH to ~3 prep_solution->adjust_ph add_fe Add FeSO4 adjust_ph->add_fe add_h2o2 Add H2O2 (Initiate Reaction) add_fe->add_h2o2 stir Stir at Constant Speed add_h2o2->stir take_samples Take Samples at Intervals stir->take_samples quench Quench Reaction (Raise pH > 8) take_samples->quench measure_abs Measure Absorbance of Supernatant quench->measure_abs calculate_deg Calculate Degradation measure_abs->calculate_deg end_process End calculate_deg->end_process

Caption: Workflow for this compound degradation by Fenton's process.

Troubleshooting_Logic_Adsorption start Low Adsorption Efficiency check_ph Is pH Optimal? start->check_ph check_dose Is Adsorbent Dose Sufficient? check_ph->check_dose Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_time Is Contact Time Adequate? check_dose->check_time Yes increase_dose Action: Increase Dose check_dose->increase_dose No check_mixing Is Mixing Vigorous Enough? check_time->check_mixing Yes increase_time Action: Increase Time check_time->increase_time No increase_mixing Action: Increase Agitation check_mixing->increase_mixing No

Caption: Troubleshooting logic for low adsorption efficiency.

References

Technical Support Center: Enhancing the Solubility of Disperse Blue 102 for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Disperse Blue 102 for various experimental applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this disperse dye in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue Potential Cause Recommended Solution
Poor or incomplete dissolution in organic solvents. The chosen solvent has low solvation power for this compound. The concentration of the dye may be too high for the selected solvent.Refer to the Solvent Solubility Data table to select a more appropriate solvent such as DMSO or DMF. Try preparing a more dilute solution. Gentle heating and agitation can also improve solubility.
Precipitation of the dye after initial dissolution. The solution is supersaturated. A change in temperature has decreased the solubility. The solvent has partially evaporated, increasing the concentration.Store the solution at a constant temperature. Ensure the container is tightly sealed to prevent solvent evaporation. If precipitation occurs upon cooling, gently warm the solution before use. For aqueous dilutions, avoid "dilution shock" by adding the stock solution to the aqueous buffer slowly while vortexing.
Formation of aggregates or visible particles in the solution. Disperse dyes have a tendency to aggregate in solution, especially at higher concentrations.Use ultrasonication to break up aggregates and achieve a more uniform dispersion. The addition of a non-ionic surfactant, such as Tween® 20, can help to stabilize the dye molecules and prevent re-aggregation.
Inconsistent results in biological or chemical assays. Poor solubility or aggregation of this compound can lead to inaccurate and non-reproducible results.Ensure complete dissolution of the dye before use. Prepare fresh solutions for critical experiments. Consider filtering the solution through a 0.2 µm syringe filter to remove any undissolved particles or aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound, a non-ionic dye, exhibits the best solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. It also shows some solubility in other organic solvents like ethanol, acetone, and chloroform.[1] For many biological applications, preparing a concentrated stock in DMSO followed by dilution in the aqueous experimental medium is a common practice.

Q2: How can I improve the aqueous solubility of this compound?

A2: Direct dissolution in water is very low. To improve its apparent solubility in aqueous solutions, you can employ several methods:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer.

  • Surfactants: The addition of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can significantly enhance the solubility of hydrophobic compounds like disperse dyes by forming micelles that encapsulate the dye molecules.[2][3][4][5][6]

  • Temperature: Gently warming the solution can increase the solubility of this compound.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section. This involves accurately weighing the dye, dissolving it in high-quality DMSO, and using techniques like vortexing and ultrasonication to ensure complete dissolution.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: Stock solutions, especially those at high concentrations, should be stored in tightly sealed vials to prevent solvent evaporation. Storage at room temperature is generally acceptable for short periods. For long-term storage, refrigeration (2-8 °C) is recommended. However, be aware that cooling may cause precipitation, so you may need to gently warm and vortex the solution before use. To avoid repeated freeze-thaw cycles, consider preparing smaller aliquots.

Q5: Can I use ultrasonication to dissolve this compound?

A5: Yes, ultrasonication is a highly effective method for breaking down dye aggregates and enhancing the rate of dissolution.[7][8][9][10][11] A detailed protocol for using ultrasonication is provided in the Experimental Protocols section.

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₉N₅O₄S[1]
Molecular Weight 365.41 g/mol [1]
CAS Number 12222-97-8[1]
Appearance Dark blue to purple crystalline powder[1]
Table 2: Solubility of Disperse Dyes in Various Solvents

While specific quantitative solubility data for this compound is limited in the literature, the following table provides data for similar disperse dyes to offer guidance on solvent selection.

SolventDisperse Blue 1 SolubilityDisperse Blue 14 Solubility
Ethylene Glycol Monomethyl Ether30 mg/mLNot available
AcetonitrileNot available10 mg/mL
Ethanol2 mg/mL[12]10 mg/mL
AcetoneSoluble[12]Not available
ChloroformSoluble[1]Not available
Water0.03 mg/L (at 25 °C)[12]10 mg/mL (reported as clear, blue)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 365.41 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 365.41 g/mol = 0.00365 g = 3.65 mg

  • Accurately weigh 3.65 mg of this compound powder and place it into a clean, dry microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath and sonicate for 10-15 minutes to ensure complete dissolution and break up any aggregates.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear and uniformly colored.

  • Store the stock solution as recommended in the FAQs.

Protocol 2: Enhancing Aqueous Solubility using Tween® 20

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tween® 20 (Polysorbate 20)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) stock solution of Tween® 20 in your aqueous buffer.

  • In a separate tube, add the desired volume of your aqueous buffer.

  • Add the 10% Tween® 20 stock solution to the buffer to achieve a final concentration of 0.05% to 0.1% (v/v). For example, to make 1 mL of buffer with 0.05% Tween® 20, add 5 µL of the 10% stock solution to 995 µL of buffer.

  • Vortex the buffer with Tween® 20 briefly.

  • While vortexing the buffer-Tween® 20 mixture, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. The slow addition while mixing helps to prevent localized precipitation.

  • Continue to vortex for another 30 seconds to ensure a homogeneous solution.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_aqueous_prep Aqueous Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Ultrasonicate vortex->sonicate stock 10 mM Stock Solution sonicate->stock add_stock Slowly Add Stock Solution stock->add_stock buffer Aqueous Buffer add_tween Add Tween® 20 buffer->add_tween mix_buffer Vortex Buffer-Tween® 20 add_tween->mix_buffer mix_buffer->add_stock final_vortex Final Vortex add_stock->final_vortex final_solution Final Aqueous Solution final_vortex->final_solution

Caption: Experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_logic start Poor Solubility Issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent change_solvent Change to a better solvent check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes use_methods Employ solubility enhancement methods check_concentration->use_methods No lower_concentration->start methods Gentle Heating Ultrasonication Add Surfactant use_methods->methods success Successful Dissolution methods->success

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of Disperse Blue 102 and Disperse Blue 82 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical structures, performance characteristics, and experimental evaluation of two closely related azo dyes.

This guide provides a detailed comparison of Disperse Blue 102 and Disperse Blue 82, two single azo dyes with applications in textile dyeing and potentially other areas of scientific research. While often cited as having the same chemical structure, a closer examination of their molecular formulas reveals a key difference, which influences their performance properties. This document aims to clarify their structural relationship and provide a quantitative comparison of their fastness properties, supported by standardized experimental protocols.

Chemical Structure Elucidation

A critical point of distinction between this compound and Disperse Blue 82 lies in their molecular composition. While both are based on the same chromophoric system, a diazo-coupled 5-nitrothiazole, they differ in a substituent on the coupling component.

This compound has the confirmed chemical structure of 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol, with a molecular formula of C₁₅H₁₉N₅O₄S.[1][2][3] Its synthesis involves the diazo coupling of 5-Nitrothiazol-2-amine with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1][4]

Disperse Blue 82 , with a molecular formula of C₁₅H₁₈ClN₅O₃S, is understood to be a chlorinated analog of this compound.[] The presence of a chlorine atom and the absence of one oxygen and one hydrogen atom suggest the replacement of a hydroxyl group with a chlorine atom on the propanediol side chain. Despite some sources claiming an identical chemical structure to this compound, the differing molecular formulas and CAS numbers point to this distinct structural variation.[1][4][]

Below are the proposed chemical structures for both dyes:

This compound

Proposed chemical structure of this compound.

Disperse Blue 82

Inferred chemical structure of Disperse Blue 82.

Performance Data Comparison

The performance of disperse dyes is primarily evaluated by their fastness properties, which indicate their resistance to various environmental factors. The following table summarizes the available quantitative data for this compound and Disperse Blue 82.

PropertyTest MethodThis compoundDisperse Blue 82
Light Fastness ISO54
AATCC4-5-
Washing Fastness (Fading) ISO-5
Washing Fastness (Staining) ISO-5
Perspiration Fastness ISO-5
Ironing Fastness ISO4-54-5
AATCC3-4-

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data table. These protocols are based on internationally recognized standards.

Light Fastness Testing (ISO 105-B02)

Principle: This method determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65). A test specimen is exposed to the light source alongside a set of blue wool references with known light fastness. The change in color of the specimen is compared to the changes in the references to determine the light fastness rating.

Apparatus:

  • Xenon arc lamp apparatus

  • Specimen holders

  • Blue wool references (ISO 105-B08)

  • Grey scale for assessing color change (ISO 105-A02)

Procedure:

  • A specimen of the dyed textile (at least 45 mm x 10 mm) is mounted in a specimen holder.

  • A set of blue wool references is also mounted in a holder.

  • A portion of both the specimen and the references is covered with an opaque mask.

  • The holders are placed in the xenon arc apparatus and exposed to the light under controlled conditions of temperature and humidity.

  • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the grey scale.

  • The light fastness of the specimen is assessed by comparing which blue wool reference shows a similar degree of fading.

Wash Fastness Testing (ISO 105-C06)

Principle: This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures. A specimen in contact with specified adjacent fabrics is agitated in a soap solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (6 mm diameter)

  • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • Grey scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03)

  • ECE phosphate reference detergent

Procedure:

  • A specimen of the dyed fabric (e.g., 100 mm x 40 mm) is sewn together with a piece of multifibre adjacent fabric of the same size.

  • The composite specimen is placed in a stainless-steel container with the specified amount of detergent solution, water, and stainless-steel balls.

  • The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature (e.g., 40°C, 50°C, or 60°C) and for a specified time (e.g., 30 or 45 minutes).

  • After the test, the composite specimen is removed, rinsed, and dried.

  • The change in color of the specimen and the degree of staining on each type of fiber in the multifibre fabric are assessed using the appropriate grey scales.

Logical Workflow for Dye Selection

The selection of a disperse dye for a specific application often involves a hierarchical decision-making process. The following diagram illustrates a typical workflow for choosing between this compound and Disperse Blue 82 based on performance requirements.

A decision-making workflow for selecting between this compound and Disperse Blue 82.

References

Comparative performance of Disperse blue 102 and other azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Disperse Blue 102 and Other Azo Dyes for Research and Development Applications

This guide provides a comprehensive comparison of the performance characteristics of this compound against other commercially significant azo dyes, specifically Disperse Red 1 and Disperse Yellow 3. The information is tailored for researchers, scientists, and drug development professionals who utilize these dyes in textile applications and are interested in their potential biological effects.

Introduction to Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in a wide array of industries, including textiles, printing, and cosmetics. Their popularity stems from their cost-effective synthesis, broad color spectrum, and good colorfastness properties. Structurally, all azo dyes contain at least one azo group (-N=N-) which connects two aromatic rings. The specific chemical groups attached to these aromatic structures determine the dye's color, solubility, and performance characteristics.

Disperse dyes, a classification based on application, are non-ionic dyes with low water solubility. They are primarily used for dyeing hydrophobic fibers such as polyester and acetate. This guide focuses on the comparative performance of three disperse azo dyes: this compound, Disperse Red 1, and Disperse Yellow 3.

Comparative Performance in Textile Applications

The performance of a dye is primarily evaluated by its fastness properties, which indicate its resistance to various external factors during the manufacturing process and consumer use. Key fastness properties include light fastness (resistance to fading upon light exposure), wash fastness (resistance to laundering), and sublimation fastness (resistance to color change or transfer upon heating). These properties are critical for ensuring the quality and durability of colored textiles.

Quantitative Performance Data

The following table summarizes the fastness properties of this compound, Disperse Red 1, and Disperse Yellow 3. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.

Dye NameC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Ironing Fastness (ISO 105-X11)
This compound111945Monoazo54-5Not available4-5
Disperse Red 111110Monoazo4-554Not available
Disperse Yellow 311855Monoazo64-534-5

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade. The data presented is a synthesis from multiple sources and should be used as a comparative guide.

Experimental Protocols for Performance Evaluation

To ensure reproducibility and comparability, the evaluation of dye performance is conducted using standardized experimental protocols. The most widely recognized standards are developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Reference Materials: A set of blue wool references (rated 1 to 8) is exposed alongside the specimen.

  • Exposure: The specimens and references are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the specimen is assessed by comparing its fading with that of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)

This accelerated test evaluates the colorfastness of textiles to laundering.

  • Specimen Preparation: A specimen of the dyed textile is attached to a multi-fiber test fabric.

  • Laundering: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate abrasive action.

  • Agitation: The container is agitated in a laundering apparatus at a specified temperature and for a specific duration.

  • Evaluation: After rinsing and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change, and the staining of the multi-fiber test fabric is assessed using the Grey Scale for Staining. Ratings are on a scale of 1 (poor) to 5 (excellent).[1][2]

Sublimation Fastness Testing (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, which can cause some dyes to sublimate.

  • Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.

  • Heating: The composite specimen is heated in a heating device at a specified temperature and pressure for a set duration.

  • Evaluation: The change in color of the specimen is assessed using the Grey Scale for Color Change, and the staining of the adjacent fabric is assessed using the Grey Scale for Staining.

Biological Activity and Implications for Drug Development

Beyond their role in textiles, the biological effects of azo dyes are of increasing interest to researchers in drug development and toxicology. Some azo dyes have been shown to interact with cellular components and influence biological pathways. This compound, for instance, is used as a biological stain for observing cells and tissues under a microscope.[3][4]

Azo Dye-Induced Cellular Stress and Signaling

Exposure of cells to certain azo dyes can lead to cellular stress, including the generation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death). This has been observed with some disperse dyes, which have been shown to impair mitochondrial function. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant genes to protect the cell from damage.

AzoDye_Cellular_Stress cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_nrf2 Keap1-Nrf2 Pathway AzoDye Azo Dye Mitochondrion Mitochondrion AzoDye->Mitochondrion Impairs function CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases generation Apoptosis Apoptosis ROS->Apoptosis Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (in Nucleus) Nrf2->ARE Translocates to nucleus and binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant Activates

Azo Dye-Induced Cellular Stress Pathway
Experimental Workflow for Assessing Cytotoxicity

To evaluate the potential toxicity of dyes on cells, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate cells to allow attachment (24h) step1->step2 step3 Treat cells with different concentrations of azo dye step2->step3 step4 Incubate for a defined period (e.g., 24-72h) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4h (Formazan formation) step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at ~570 nm step7->step8 end Analyze data to determine cell viability step8->end

Workflow for MTT Cell Viability Assay
Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Prepare serial dilutions of the azo dye in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) and add them to the respective wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the untreated control cells.

Conclusion

This compound, Disperse Red 1, and Disperse Yellow 3 exhibit distinct performance profiles in textile applications. While all show good to excellent fastness properties on hydrophobic fibers, the choice of dye will depend on the specific requirements for light, wash, and heat resistance. For researchers in the life sciences, it is important to recognize that azo dyes are not inert and can elicit biological responses. The potential for these compounds to induce cellular stress and interact with signaling pathways warrants careful consideration in experimental design and data interpretation, particularly in the context of drug development and toxicology studies. The provided experimental protocols offer standardized methods for both performance evaluation in textiles and preliminary assessment of biological activity.

References

A Comparative Guide to Alternatives for Disperse Blue 102 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and textile industry professionals, the selection of high-performance disperse dyes is critical for achieving desired color fastness and quality on polyester substrates. This guide provides an objective comparison of Disperse Blue 102 and its alternatives, focusing on their performance characteristics. The data presented is compiled from various industry sources and is supported by standardized testing methodologies.

Comparative Performance Data

The following table summarizes the fastness properties of this compound and several common alternatives. The ratings for light fastness are on a scale of 1 to 8 (where 8 indicates the highest fastness), and for all other properties, the scale is 1 to 5 (where 5 is the best performance). It is important to note that the data has been aggregated from various sources, and testing conditions may not be identical across all dyes.

Dye Name C.I. Name CAS Number Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Perspiration Fastness (ISO 105-E04)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound11194512222-97-85[1][2]4-5[2][3]-3-4 (Staining)[2]--
Disperse Blue 566328512217-79-77[4]4-5[4]3-4[5]4-5[4]4-5[6]3-4[6]
Disperse Blue 606110412217-80-07[7]4-5[7]5[7]---
Disperse Blue 79-3618-73-36-7[8]5[8]4[8]4-5 (Staining)[8]4-5[6]3-4[6]
Disperse Blue 3544848074239-96-64[9]5[9]-5[9]4-5[10]4-5[10]

Note on Data: The fastness properties of this compound were reported on acetate fiber, which may differ from its performance on polyester.[2] The data for the alternatives is based on their performance on polyester. Readers should consider these variations when making direct comparisons.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the performance comparison.

High-Temperature Polyester Dyeing Procedure

A general procedure for dyeing polyester fabric with disperse dyes under high-temperature and high-pressure conditions is as follows:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Disperse the required amount of dye (e.g., 1% on the weight of fabric) in a small amount of water with a dispersing agent to form a paste. Add the paste to the dye bath.

    • Add a wetting agent and an additional dispersing agent to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath.

    • Raise the temperature of the dye bath to 60°C and maintain for 15 minutes.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.

    • Cool the dye bath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse again and dry.

Fastness Testing Protocols
  • Light Fastness (ISO 105-B02 / AATCC 16):

    • A specimen of the dyed textile and a set of blue wool lightfastness standards are exposed to artificial light in a controlled environment.

    • The light source is a Xenon arc lamp, which simulates natural daylight.[9][11]

    • The exposure is carried out for a specified duration or until a certain level of fading is achieved in the reference standards.

    • The change in color of the test specimen is assessed by comparing the exposed portion to an unexposed portion of the same specimen.

    • The assessment is done visually using the Grey Scale for Color Change, where a rating from 1 (poor) to 8 (excellent) is assigned based on the degree of color change.

  • Washing Fastness (ISO 105-C06 / AATCC 61):

    • A specimen of the dyed textile is stitched between two pieces of undyed multifiber fabric (containing strips of common fibers like cotton, wool, polyester, etc.).

    • The composite sample is then laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action.[5]

    • The laundering is carried out at a specific temperature and for a set duration (e.g., 49°C for the 2A test, which simulates five typical home washes).[8]

    • After laundering, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on the multifiber fabric are evaluated using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).[12]

  • Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC 8):

    • This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

    • A specimen of the dyed fabric is mounted on the base of a crockmeter.

    • A standard white cotton crocking cloth is mounted on a rubbing finger.

    • The rubbing finger is then passed back and forth over the test specimen a specified number of times with a constant pressure.[3]

    • The test is performed with both a dry and a wet crocking cloth. For the wet test, the cloth is wetted to a specific moisture content.[3]

    • The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining or a Chromatic Transference Scale.[13] A rating from 1 (heavy staining) to 5 (no staining) is assigned.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for polyester dyeing and the logical relationship for evaluating dye performance.

Polyester_Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing cluster_testing Performance Testing Scouring Scouring Heat_Setting Heat Setting Scouring->Heat_Setting Dye_Bath_Prep Dye Bath Preparation Heat_Setting->Dye_Bath_Prep Dyeing High-Temperature Dyeing (130°C) Dye_Bath_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing Rinsing & Neutralizing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Performance_Testing Dyed Fabric Performance Evaluation Drying->Performance_Testing

A diagram illustrating the workflow of polyester dyeing.

Dye_Performance_Evaluation cluster_tests Fastness Tests cluster_evaluation Evaluation Dyed_Fabric Dyed Polyester Fabric Light_Fastness Light Fastness (ISO 105-B02) Dyed_Fabric->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Dyed_Fabric->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyed_Fabric->Rubbing_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyed_Fabric->Sublimation_Fastness Rating Assign Fastness Rating Light_Fastness->Rating Wash_Fastness->Rating Rubbing_Fastness->Rating Sublimation_Fastness->Rating Comparison Comparative Performance Analysis Rating->Comparison

Logical flow for disperse dye performance evaluation.

References

A Comparative Guide to Protein Staining for Mass Spectrometry Validation: Featuring Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are paramount. Following electrophoretic separation, protein staining is a critical step for visualizing and selecting protein bands for subsequent analysis by mass spectrometry (MS). The choice of stain can significantly impact the success of protein identification by MS. This guide provides a detailed comparison of Disperse Blue 102, a textile dye, with established protein staining methods, and evaluates its potential for use in workflows requiring mass spectrometric validation.

Performance Comparison of Protein Stains

The selection of a protein stain is often a balance between sensitivity, compatibility with downstream applications, and the complexity of the staining protocol. Below is a summary of the key performance characteristics of this compound and its alternatives.

StainTypeLimit of Detection (LOD)Mass Spectrometry CompatibilityKey AdvantagesKey Disadvantages
This compound Organic Dye (Azo)HypotheticalUntested, potentially problematicPotentially low costNo established protocol for protein staining; Azo group may interfere with MS; Compatibility is unknown.
Coomassie Brilliant Blue Organic Dye~25-100 ngHighSimple protocol; Reversible staining; Well-established.Moderate sensitivity.
Silver Staining Metallic~0.5-5 ngProtocol-dependent (can be incompatible)High sensitivity.Complex protocol; Narrow linear range; Can interfere with MS if not performed correctly.
Fluorescent Stains Fluorescent Dye~1-10 ngHighHigh sensitivity; Wide linear dynamic range; Good for quantification.Requires specialized imaging equipment; Higher cost.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein staining and subsequent mass spectrometry analysis.

This compound Staining (Hypothetical Protocol)

Disclaimer: The following protocol is a hypothetical adaptation for this compound based on general protein staining principles. It has not been experimentally validated.

  • Fixation: Following electrophoresis, immerse the gel in a fixing solution (50% methanol, 10% acetic acid) for 1 hour with gentle agitation.

  • Washing: Wash the gel with deionized water three times for 10 minutes each to remove the fixing solution.

  • Staining: Prepare a 0.1% (w/v) solution of this compound in 10% acetic acid. Immerse the gel in the staining solution for 1-2 hours with gentle agitation.

  • Destaining: Destain the gel in a solution of 20% methanol and 10% acetic acid until protein bands are clearly visible against a clear background.

  • Washing: Wash the gel thoroughly with deionized water to remove any residual destaining solution.

Mass Spectrometry Compatible Silver Staining

This protocol is designed to minimize the use of reagents that can interfere with mass spectrometry.

  • Fixation: Fix the gel in 50% methanol, 5% acetic acid for 20 minutes.

  • Washing: Wash the gel in 50% methanol for 10 minutes, followed by two 10-minute washes in deionized water.

  • Sensitization: Sensitize the gel in 0.02% sodium thiosulfate for 1 minute.

  • Washing: Wash the gel with deionized water twice for 1 minute each.

  • Staining: Incubate the gel in 0.1% silver nitrate at 4°C for 20 minutes.

  • Washing: Wash the gel with deionized water twice for 1 minute each.

  • Development: Develop the gel in a solution of 0.04% formaldehyde in 2% sodium carbonate. Stop the reaction when the desired band intensity is reached.

  • Stopping: Stop the development by immersing the gel in 5% acetic acid for 10 minutes.

Coomassie Brilliant Blue Staining (MS-Compatible)
  • Fixation and Staining: Stain the gel in a solution of 0.1% Coomassie Brilliant Blue R-250, 50% methanol, and 10% acetic acid for 1 hour.

  • Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid, changing the solution several times until the protein bands are well-defined.

  • Washing: Wash the gel extensively with deionized water before excising bands for MS analysis.

Fluorescent Staining (General Protocol)
  • Fixation: Fix the gel in 50% ethanol, 10% acetic acid for 30 minutes.

  • Washing: Wash the gel in deionized water three times for 10 minutes each.

  • Staining: Incubate the gel in the fluorescent stain working solution (e.g., SYPRO Ruby) for 90 minutes to 3 hours in the dark.

  • Washing: Wash the gel in 10% methanol, 7% acetic acid for 30 minutes, followed by a brief wash in deionized water.

  • Imaging: Visualize the gel using a fluorescent imager with the appropriate excitation and emission wavelengths.

Visualizing the Workflow: From Staining to Mass Spectrometry

The following diagrams illustrate the general workflow for validating a protein stain with mass spectrometry and the logical comparison between the staining methods.

G Experimental Workflow: Staining to MS Validation cluster_gel Gel Electrophoresis cluster_staining Protein Staining cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis gel Protein Separation (SDS-PAGE) stain Stain with this compound (or alternative) gel->stain destain Destaining stain->destain visualize Visualize Protein Bands destain->visualize excise Excise Protein Band visualize->excise ingel In-gel Digestion (e.g., Trypsin) excise->ingel extract Peptide Extraction ingel->extract lcms LC-MS/MS Analysis extract->lcms database Database Searching lcms->database protein_id Protein Identification database->protein_id

Caption: A flowchart illustrating the key steps from protein separation by gel electrophoresis to protein identification via mass spectrometry.

G Comparison of Protein Staining Methods cluster_hypothetical Hypothetical Method cluster_established Established Methods center Protein Staining Choice db102 This compound center->db102 coomassie Coomassie Blue center->coomassie silver Silver Staining center->silver fluorescent Fluorescent Stains center->fluorescent db102_pros Pros: - Low Cost (potentially) db102->db102_pros db102_cons Cons: - Unknown MS compatibility - No established protocol db102->db102_cons coomassie_pros Pros: - MS compatible - Simple protocol coomassie->coomassie_pros coomassie_cons Cons: - Moderate sensitivity coomassie->coomassie_cons silver_pros Pros: - High sensitivity silver->silver_pros silver_cons Cons: - Complex protocol - Can inhibit MS silver->silver_cons fluorescent_pros Pros: - High sensitivity - Quantitative fluorescent->fluorescent_pros fluorescent_cons Cons: - Requires imager - Higher cost fluorescent->fluorescent_cons

Caption: A diagram comparing the pros and cons of this compound with established protein staining methods.

Discussion and Conclusion

The validation of a protein stain with mass spectrometry hinges on the stain's ability to bind to proteins without forming covalent bonds or leaving residues that interfere with enzymatic digestion and subsequent analysis.

  • This compound: As a monoazo dye, the primary concern for its use in proteomics is the potential for the azo group (-N=N-) to interact with proteins in a way that is not easily reversible or that might interfere with the ionization process in the mass spectrometer. While its use as a textile dye suggests strong binding properties, these are not necessarily conducive to elution and analysis of peptides. Further research is required to determine its binding mechanism to proteins and its compatibility with mass spectrometry. At present, its use for this application remains speculative.

  • Coomassie Brilliant Blue: This remains a workhorse for many proteomics applications due to its straightforward protocol and high compatibility with mass spectrometry. The non-covalent binding allows for effective destaining and subsequent protein analysis.

  • Silver Staining: While offering superior sensitivity, traditional silver staining protocols that use glutaraldehyde for fixation are incompatible with mass spectrometry due to protein cross-linking. However, MS-compatible protocols that omit this step are available, making it a viable, albeit more complex, option for detecting low-abundance proteins.

  • Fluorescent Stains: These stains represent a modern and highly effective alternative, providing high sensitivity, a broad dynamic range for quantification, and excellent compatibility with mass spectrometry. The main drawback is the need for specialized imaging equipment and the higher cost per gel.

Performance of Disperse Blue 102 in Polyester Microfibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of C.I. Disperse Blue 102 against other common blue disperse dyes when applied to various polyester microfiber types. The following sections detail the experimental data, methodologies, and key performance indicators such as color strength, colorfastness, and dyeing kinetics.

Comparative Performance Data

The dyeing of polyester microfibers presents unique challenges and outcomes compared to conventional polyester. Due to their higher surface area, microfibers generally require a greater concentration of dye to achieve a similar depth of shade.[1][2][3] This increased dye load can, in turn, affect the fastness properties of the dyed fabric.

Table 1: Color Strength (K/S) of Blue Disperse Dyes on Polyester Microfiber (1.0 dpf)

DyeC.I. NameDye ClassK/S Value (at 2% owf)
This compound111945AzoData not available in cited sources
Disperse Blue 5663285AnthraquinoneData not available in cited sources
Disperse Blue 7911345AzoData not available in cited sources

Note: Specific K/S values for this compound, 56, and 79 on polyester microfiber were not available in the searched literature. However, studies on other disperse dyes consistently show that to achieve a comparable depth of shade to conventional polyester, a significantly higher percentage of dye is required for microfibers.[2][3]

Table 2: Colorfastness Properties of Blue Disperse Dyes on Polyester Microfiber (1.0 dpf)

DyeC.I. NameLightfastness (ISO 105-B02)Washfastness (ISO 105-C06) - Color ChangeWashfastness (ISO 105-C06) - StainingSublimation Fastness (ISO 105-P01)
This compound111945Data not available for polyesterData not available for polyesterData not available for polyesterGenerally moderate to good[2]
Disperse Blue 5663285Good to Very GoodExcellentGood to ExcellentGood
Disperse Blue 7911345GoodVery GoodGoodModerate to Good

Experimental Protocols

The following is a generalized experimental protocol for the exhaust dyeing of polyester microfiber fabrics with disperse dyes. This protocol can be adapted for comparative studies of this compound and its alternatives.

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester microfiber fabric (e.g., 1.0 denier per filament).

  • Dyes: C.I. This compound, C.I. Disperse Blue 56, C.I. Disperse Blue 79.

  • Chemicals:

    • Dispersing agent (e.g., anionic/non-ionic blend)

    • Levelling agent

    • Acetic acid (to maintain pH 4.5-5.5)

    • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., Ahiba IR)

    • Spectrophotometer for color measurement (K/S values)

    • Launder-Ometer for washfastness testing

    • Lightfastness tester (e.g., Xenon arc lamp)

    • Crockmeter for rubbing fastness testing

Dyeing Procedure (Exhaust Method)
  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dye Dispersion:

    • Make a paste of the disperse dye (e.g., 2% on weight of fabric) with a small amount of water and dispersing agent.

    • Add the paste to the dye bath and ensure it is well dispersed.

  • Dyeing Cycle:

    • Introduce the polyester microfiber fabric into the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the fabric in this bath at 70-80°C for 20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the dyed fabric at a moderate temperature.

Fastness Testing
  • Lightfastness: Evaluated according to ISO 105-B02 using a Xenon arc lamp.

  • Washfastness: Assessed based on ISO 105-C06, which evaluates both color change and staining of adjacent multifiber fabric.

  • Sublimation Fastness: Tested according to ISO 105-P01 by heating the dyed fabric in contact with an undyed fabric.

Visualizing the Dyeing Process

The following diagrams illustrate the key stages of the experimental workflow for dyeing polyester microfibers with disperse dyes.

experimental_workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_evaluation Evaluation fabric_prep Fabric Scouring & Bleaching dye_bath_prep Dye Bath Preparation (pH 4.5-5.5) fabric_prep->dye_bath_prep dye_dispersion Dye Dispersion Preparation dye_dispersion->dye_bath_prep dyeing_cycle Exhaust Dyeing at 130°C dye_bath_prep->dyeing_cycle reduction_clearing Reduction Clearing dyeing_cycle->reduction_clearing color_measurement Color Strength (K/S) Measurement reduction_clearing->color_measurement fastness_testing Fastness Testing (Light, Wash, Sublimation) reduction_clearing->fastness_testing

Caption: Experimental workflow for disperse dyeing of polyester microfiber.

logical_relationship cluster_factors Influencing Factors cluster_performance Performance Outcomes fiber_denier Microfiber Denier color_yield Color Yield (K/S) fiber_denier->color_yield Inverse relationship to perceived depth dye_concentration Dye Concentration dye_concentration->color_yield Direct relationship dye_structure Dye Molecular Structure light_fastness Lightfastness dye_structure->light_fastness Affects stability wash_fastness Washfastness dye_structure->wash_fastness Affects substantivity color_yield->wash_fastness Higher concentration can reduce fastness

Caption: Factors influencing the performance of disperse dyes on microfibers.

References

A Comparative Performance Analysis: Disperse Blue 102 (Azo) vs. Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Disperse Dyes for Polyester Applications

In the realm of synthetic textiles, particularly polyester, the selection of appropriate dyes is paramount to achieving desired coloration, durability, and performance. This guide provides a comprehensive benchmark of the monoazo dye, Disperse Blue 102, against a selection of commonly used anthraquinone disperse dyes: Disperse Blue 56, Disperse Blue 60, Disperse Red 60, and Disperse Red 92. The comparison focuses on key performance indicators critical for research and development, including light, wash, and sublimation fastness, supported by standardized experimental protocols.

Executive Summary: Azo vs. Anthraquinone Dyes

Disperse dyes are broadly categorized by their chromophore, the part of the molecule responsible for color. The two most prominent classes are azo and anthraquinone dyes.

  • Azo Dyes , such as this compound, are characterized by one or more azo groups (-N=N-). They constitute the largest and most versatile class of synthetic dyes, offering a wide spectrum of colors. Generally, azo dyes are known for their high tinctorial strength and cost-effectiveness. However, their fastness properties can vary significantly depending on the specific molecular structure.[1]

  • Anthraquinone Dyes , including Disperse Blue 56, Disperse Blue 60, Disperse Red 60, and Disperse Red 92, are based on the anthraquinone chemical structure. This class is renowned for producing bright, vibrant shades, particularly in the blue and red ranges, and is generally characterized by superior light fastness and good overall durability.[1][2][3][4]

This guide will delve into a quantitative comparison of these two classes, providing the data necessary for informed dye selection in demanding applications.

Quantitative Performance Data

The following tables summarize the fastness properties of this compound and the selected anthraquinone disperse dyes. It is important to note that the data for this compound is reported on acetate, while the data for the anthraquinone dyes is on polyester. This difference in substrate should be considered when making direct comparisons. Fastness is rated on a scale of 1 to 8 for light fastness (where 8 indicates the highest fastness) and 1 to 5 for wash and sublimation fastness (where 5 is the best).

Table 1: Fastness Properties of this compound (Azo Dye) on Acetate

Dye NameC.I. NameCAS NumberChemical ClassLight Fastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
This compound11194512222-97-8Monoazo54-53-4

Data sourced from World Dye Variety.[5]

Table 2: Fastness Properties of Anthraquinone Disperse Dyes on Polyester

Dye NameC.I. NameCAS NumberChemical ClassLight Fastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
Disperse Blue 566328512217-79-7Anthraquinone74-53-4
Disperse Blue 606110412217-80-0Anthraquinone74-55
Disperse Red 606075617418-58-5Anthraquinone7-84-53
Disperse Red 926075212236-11-2Anthraquinone-ExcellentGood

Data compiled from various sources.[6][7][8][9][10][11][12][13][14]

Visualization of Chemical Structures and Workflow

To further understand the dyes and processes discussed, the following diagrams are provided.

cluster_azo Azo Dye cluster_anthraquinone Anthraquinone Dyes This compound This compound (Monoazo) Disperse Blue 56 Disperse Blue 56 Disperse Blue 60 Disperse Blue 60 Disperse Red 60 Disperse Red 60 Disperse Red 92 Disperse Red 92

Figure 1: Chemical classification of the compared disperse dyes.

A Fabric Preparation (Scouring) B Dye Bath Preparation A->B Polyester Fabric C Dyeing Process (High Temperature Exhaust) B->C Dye Dispersion D Reduction Clearing C->D Dyed Fabric E Rinsing and Drying D->E F Fastness Testing (Light, Wash, Sublimation) E->F G Performance Evaluation F->G Quantitative Data Start Application Requirement HighLightFastness High Light Fastness? Start->HighLightFastness HighSublimationFastness High Sublimation Fastness? HighLightFastness->HighSublimationFastness No SelectAnthraquinone Consider Anthraquinone Dyes (e.g., Disperse Blue 56/60, Red 60) HighLightFastness->SelectAnthraquinone Yes CostSensitive Cost Sensitivity? HighSublimationFastness->CostSensitive No SelectHighEnergyAzo Consider High Energy Azo Dyes HighSublimationFastness->SelectHighEnergyAzo Yes CostSensitive->SelectAnthraquinone Low SelectAzo Consider Azo Dyes (e.g., this compound) CostSensitive->SelectAzo High

References

Ecotoxicity Profile: A Comparative Analysis of Disperse Blue 102 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the ecotoxicity of the textile dye Disperse Blue 102 with several of its common alternatives—Disperse Red 179, Disperse Violet 93, and Disperse Yellow 54—has been compiled for researchers, scientists, and drug development professionals. This guide provides a critical overview of the potential environmental impact of these widely used colorants, supported by available experimental data and standardized testing protocols.

Disperse dyes are a class of synthetic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. However, their persistence and potential for aquatic toxicity are of increasing concern. This comparative analysis aims to equip researchers with the necessary data to make informed decisions regarding the selection and use of these dyes.

Quantitative Ecotoxicity Data Summary

The following table summarizes the available acute ecotoxicity data for this compound and its selected alternatives. The data is presented for key aquatic indicator species: fish, aquatic invertebrates (Daphnia sp.), and algae.

Dye NameC.I. NameCAS NumberTest OrganismEndpointResult (mg/L)
This compound This compound12222-97-8Data Not AvailableLC50/EC50/IC50Data Not Available
Disperse Red 179 Disperse Red 17961951-64-2Data Not AvailableLC50/EC50/IC50Data Not Available
Disperse Violet 93 Disperse Violet 9352697-38-8Daphnia similisEC50 (48h)> Water Solubility[1]
Disperse Yellow 54 Disperse Yellow 547576-65-0Data Not AvailableLC50/EC50/IC50Data Not Available

Note: A significant data gap exists for the quantitative ecotoxicity of this compound and some of its alternatives. The available information for Disperse Violet 93 suggests that its acute toxicity to Daphnia similis is limited by its low water solubility. Further research and testing are crucial to fully characterize the environmental risk profile of these dyes.

Experimental Protocols

The ecotoxicity data, when available, is typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results. Below are summaries of the key experimental methodologies.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically a freshwater species like Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for a 96-hour period. Observations of mortality and other sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna or a similar cladoceran species.

  • Methodology: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim.

  • Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids after 48 hours of exposure.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Methodology: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or another biomass surrogate.

  • Endpoint: The primary endpoint is the concentration that inhibits the growth rate by 50% (IC50) relative to a control group.

Visualizing Ecotoxicity Assessment and Potential Toxicity Pathways

To better understand the processes involved in ecotoxicity testing and the potential mechanisms of action of these dyes, the following diagrams are provided.

Ecotoxicity_Workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestSubstance Test Substance (e.g., Disperse Dye) StockSolution Preparation of Stock Solution (with solvent if needed) TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations Fish Fish (OECD 203) TestConcentrations->Fish Daphnia Daphnia (OECD 202) TestConcentrations->Daphnia Algae Algae (OECD 201) TestConcentrations->Algae Observations Record Mortality/ Immobilization/Growth Fish->Observations Daphnia->Observations Algae->Observations LC50 Calculate LC50 (Fish) Observations->LC50 EC50 Calculate EC50 (Daphnia) Observations->EC50 IC50 Calculate IC50 (Algae) Observations->IC50 Toxicity_Pathway cluster_cellular Cellular Interaction cluster_effects Intracellular Effects cluster_organismal Organismal Response DisperseDye Disperse Dye (Azo/Anthraquinone) CellMembrane Cell Membrane Interaction DisperseDye->CellMembrane Uptake Cellular Uptake CellMembrane->Uptake ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Mitochondria Mitochondrial Dysfunction Uptake->Mitochondria Enzyme Enzyme Inhibition Uptake->Enzyme DNA_Damage DNA Damage (Genotoxicity) ROS->DNA_Damage Apoptosis Apoptosis/ Necrosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Growth Growth Inhibition Enzyme->Growth Reproduction Reproductive Impairment Enzyme->Reproduction Mortality Mortality Apoptosis->Mortality

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Disperse Blue 102, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While the full toxicological properties of this material may not be fully investigated, it is essential to handle it with care to avoid potential health risks.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles.[1]

  • Skin Protection: Chemical-impermeable gloves and a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In cases of handling the powder form or when aerosols might be generated, a suitable respirator should be worn to prevent inhalation.[2]

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, such as a fume hood, to minimize dust generation and accumulation.[1][2]

Operational and Disposal Plan

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully collect all solid waste, including unused dye powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup.

    • To prevent dust from becoming airborne, slightly dampen the material with water before sweeping.

    • Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution") along with an estimation of the concentration and volume.

Step 2: Storage

Store sealed waste containers in a designated and secure satellite accumulation area. This area should be away from incompatible substances in a cool, dry, and well-ventilated location.[1]

Step 3: Disposal

  • Licensed Chemical Waste Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[3]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing may be a suitable alternative for combustible packaging materials.[3]

  • Environmental Precaution: Under no circumstances should this compound be discharged into drains or the environment.[3]

Key Data Summary

ParameterInformationSource
Chemical Name This compound[4]
CAS Number 69766-79-6[4]
Molecular Formula C15H19N5O4S[4]
Appearance Dark blue uniform powder[5]
Primary Disposal Route Licensed Chemical Destruction Plant[3]
Environmental Concerns Discharge into the environment must be avoided.[3]

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Unused powder, contaminated PPE) C Label as 'Hazardous Waste: Solid this compound' A->C B Liquid Waste (Aqueous solutions) D Label as 'Hazardous Waste: Liquid this compound Solution' B->D E Store in Designated Satellite Accumulation Area C->E D->E F Licensed Chemical Waste Disposal Service E->F Arrange for Pickup

Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.